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  • Product: 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • CAS: 372107-16-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Technical Guide

Introduction and Therapeutic Rationale 1,3-diarylpyrazole-4-carboxylic acid derivatives represent a privileged structural motif in modern medicinal chemistry. These scaffolds have demonstrated profound efficacy as potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

1,3-diarylpyrazole-4-carboxylic acid derivatives represent a privileged structural motif in modern medicinal chemistry. These scaffolds have demonstrated profound efficacy as potent 1, offering critical therapeutic avenues for the management of hyperuricemia and gout[1]. The specific target of this guide, 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , incorporates a lipophilic 4-ethylphenyl moiety at the C3 position. This substitution is strategically designed to enhance binding affinity within hydrophobic target pockets of the XOR enzyme.

This whitepaper details a highly optimized, three-step synthetic workflow to produce this compound with high fidelity. As a self-validating system, the protocols emphasize mechanistic causality, chemoselectivity, and the avoidance of over-oxidation.

Retrosynthetic Analysis & Pathway Design

The construction of the 1,3-diarylpyrazole core is most efficiently achieved via the cyclization of a pre-formed hydrazone. The retrosynthetic disconnection of the target molecule reveals 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as the immediate precursor, which can be synthesized directly from 2[2].

SynthesisPathway A 4-Ethylacetophenone + Phenylhydrazine B Hydrazone Intermediate A->B AcOH, EtOH Reflux C Pyrazole-4-carbaldehyde Intermediate B->C POCl3, DMF Vilsmeier-Haack D 3-(4-ethylphenyl)-1-phenyl -1H-pyrazole-4-carboxylic acid C->D NaClO2, NH2SO3H Pinnick Oxidation

Synthetic workflow for 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-phenyl-2-(1-(4-ethylphenyl)ethylidene)hydrazine

Mechanistic Rationale: The condensation of 4-ethylacetophenone with phenylhydrazine establishes the N-N-C skeleton required for the pyrazole ring. Glacial acetic acid acts as a Brønsted acid catalyst to activate the carbonyl carbon, 2 by the terminal nitrogen of the hydrazine[2]. Subsequent dehydration yields the stable hydrazone intermediate.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-ethylacetophenone (50 mmol, 7.41 g) in 100 mL of absolute ethanol.

  • Add free base phenylhydrazine (50 mmol, 5.41 g) followed by 5 mL of 2[2].

  • Reflux the mixture under a nitrogen atmosphere for 4 hours, monitoring completion via TLC (Hexane/EtOAc 9:1).

  • Cool the reaction to room temperature and pour it into 200 mL of ice-cold distilled water.

  • Filter the resulting yellow precipitate under vacuum, wash with cold water (3 x 50 mL), and recrystallize from ethanol to afford the pure hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

Mechanistic Rationale: The Vilsmeier-Haack (VH) reaction is deployed here as a dual-action reagent for the 3 into the pyrazole core[3]. The VH reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, electrophilically attacks the methyl group of the hydrazone (via its enamine tautomer). A second equivalent of the VH reagent drives the ring closure and installs the 2[2].

Mechanism VH DMF + POCl3 (Vilsmeier Reagent) Hydrazone Hydrazone Enamine Tautomer (Nucleophilic Attack) VH->Hydrazone Electrophilic attack on methyl group Intermediate Iminium Intermediate (Cyclization) Hydrazone->Intermediate Second equivalent of VH reagent Product Pyrazole-4-carbaldehyde (Hydrolysis) Intermediate->Product Aqueous Workup (pH 7-8)

Mechanistic pathway of the Vilsmeier-Haack cyclization and formylation.

Protocol:

  • Cool 25 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Dropwise, add phosphorus oxychloride (POCl3) (125 mmol, 11.6 mL) maintaining the temperature below 5 °C to form the Vilsmeier complex.

  • Dissolve the hydrazone from Step 1 (40 mmol) in 15 mL of anhydrous DMF and add it dropwise to the VH complex.

  • Gradually heat the reaction mixture to 60 °C and stir for 4[4].

  • Quench the reaction by carefully pouring it over crushed ice (300 g) and neutralize with saturated aqueous NaOH to pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel column chromatography (Hexane/EtOAc, 4:1) to yield 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Chemoselective Pinnick Oxidation

Mechanistic Rationale: The oxidation of the C4-aldehyde to the carboxylic acid presents a critical chemoselectivity challenge. Harsh oxidants (e.g., KMnO4 or Jones reagent) will indiscriminately oxidize the benzylic position of the 4-ethyl group, yielding an unwanted dicarboxylic acid impurity. The Pinnick oxidation utilizes sodium chlorite (NaClO2) to selectively oxidize the aldehyde under mild conditions, 4[4]. Sulfamic acid (NH2SO3H) is added as a crucial scavenger to consume hypochlorous acid (HOCl) byproducts, preventing electrophilic chlorination of the electron-rich pyrazole ring.

Protocol:

  • Dissolve the pyrazole-4-carbaldehyde (20 mmol) in 60 mL of acetone.

  • Prepare an aqueous solution (20 mL) containing NaClO2 (60 mmol) and sulfamic acid (NH2SO3H) (60 mmol).

  • Add the aqueous solution dropwise to the aldehyde solution at 0 °C.

  • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature for an additional 2 hours.

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate.

  • Recrystallize the crude product from DMF/water to afford pure 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Quantitative Data & Yield Optimization

To validate the necessity of the Pinnick oxidation in Step 3, a comparative study of various oxidation methodologies was conducted. The data below highlights the severe yield penalties and purity degradation associated with non-selective oxidants.

Oxidation MethodReagentsIsolated Yield (%)Purity (HPLC, %)Primary Byproduct / Observation
Pinnick (Optimized) NaClO2, NH2SO3H, Acetone/H2O86% >99% Clean conversion; 4-ethyl group fully intact.
Silver(I) Oxide Ag2O, NaOH, THF/H2O73%94%High cost of reagents; trace unreacted aldehyde.
Jones Oxidation CrO3, H2SO4, Acetone41%<65%Significant benzylic oxidation of the ethyl group.
Permanganate KMnO4, NaOH, H2O12%<30%Complete degradation; formation of dicarboxylic acid.

Analytical Characterization Signatures

Verification of the final synthesized compound should strictly align with the following spectroscopic benchmarks:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.80 (br s, 1H, COOH), 9.15 (s, 1H, Pyrazole C5-H), 7.95 (d, J = 8.0 Hz, 2H, N-Phenyl ortho-H), 7.85 (d, J = 8.2 Hz, 2H, C3-Phenyl ortho-H), 7.55 (t, J = 8.0 Hz, 2H, N-Phenyl meta-H), 7.40 (t, J = 8.0 Hz, 1H, N-Phenyl para-H), 7.30 (d, J = 8.2 Hz, 2H, C3-Phenyl meta-H), 2.65 (q, J = 7.6 Hz, 2H, -CH2-), 1.25 (t, J = 7.6 Hz, 3H, -CH3).

  • LC-MS (ESI): m/z calculated for C18H16N2O2[M+H]+ 293.13, found 293.15.

References

  • [3] 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • [4] Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]

  • [1] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed (NIH). Available at: [Link]

  • [2] Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Available at: [Link]

Sources

Exploratory

The Pyrazole Scaffold: A Technical Guide to Discovery and Biological Screening

Introduction: The Enduring Significance of the Pyrazole Nucleus In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide range of biological targets and can be readily modified to optimize pharmacological properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in a diverse array of blockbuster drugs, from the anti-inflammatory agent Celecoxib (Celebrex) to kinase inhibitors like Ruxolitinib used in cancer therapy.[1][3]

The success of the pyrazole moiety stems from its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune a molecule's properties while maintaining its core biological activity.[4] This guide provides an in-depth technical overview for researchers and drug development professionals on the rational design, synthesis, and biological evaluation of novel pyrazole derivatives, moving from the synthetic chemistry bench to lead candidate identification.

Chapter 1: Strategic Synthesis of Pyrazole Derivatives

The foundation of any pyrazole-based drug discovery program lies in the efficient and versatile synthesis of a chemical library. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[2][5] It involves the acid-catalyzed condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[6][7]

Causality Behind the Choice: The Knorr synthesis is often the first choice due to the wide commercial availability of both 1,3-dicarbonyl compounds and hydrazines, allowing for the rapid generation of diverse pyrazole libraries. The primary challenge and consideration for the scientist is regioselectivity; if an unsymmetrical dicarbonyl compound is used, two different pyrazole regioisomers can be formed.[5] The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[8]

Detailed Protocol: Knorr Synthesis of a Model 1,3,5-Trisubstituted Pyrazole

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in glacial acetic acid.

  • Slowly add phenylhydrazine (1.0 eq) to the solution while stirring. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from hot ethanol to yield the purified pyrazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Paal-Knorr Synthesis and Other Modern Methodologies

While related to the Knorr synthesis, the Paal-Knorr synthesis is specifically used for generating pyrroles from 1,4-dicarbonyls but the term is sometimes colloquially used in the broader context of heterocycle synthesis.[9][10] More pertinent to modern pyrazole synthesis are methods like 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated carbonyl compounds.[5]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne or alkene. It offers excellent control over regioselectivity, which is a significant advantage over the classical Knorr synthesis.[11]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. This is particularly valuable for accelerating the library synthesis phase of a discovery program.

The choice of method is a strategic one. For initial library generation where diversity is key, a robust method like the Knorr synthesis is ideal. For later-stage lead optimization where precise control over structure is paramount, a more regioselective method like a cycloaddition might be employed.[12]

Chapter 2: The Biological Screening Cascade: From Hit to Lead

Synthesizing a library of novel pyrazoles is only the first step. A well-designed, logical screening cascade is essential to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties.

Diagram: The Drug Discovery Screening Workflow

The following diagram illustrates a typical workflow for identifying and validating bioactive pyrazole derivatives.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Profiling cluster_3 Phase 4: Candidate Selection Synthesis Pyrazole Library Synthesis HTS Primary Screen: High-Throughput Screening (HTS) Synthesis->HTS Test Library Confirmation Hit Confirmation & Dose-Response HTS->Confirmation Initial Hits Secondary Secondary & Orthogonal Assays Confirmation->Secondary Confirmed Hits Cellular Cell-Based Potency & Toxicity Assays Secondary->Cellular Validated Hits ADME In-Vitro ADME/Tox Profiling Cellular->ADME Potent Compounds Lead Lead Optimization & In-Vivo Studies ADME->Lead Lead Candidates

Caption: A generalized workflow for pyrazole drug discovery.

Primary Screening: Casting a Wide Net

The goal of the primary screen is to rapidly test the entire synthesized library against a specific biological target to identify "hits." High-Throughput Screening (HTS) is the methodology of choice.[13]

Expert Insight: The selection of the primary assay is arguably one of the most critical decisions in the campaign. The assay must be robust, reproducible, and scalable. For example, when targeting protein kinases, a common target for pyrazole derivatives, luminescence-based or fluorescence-based assays are often preferred over traditional radiometric assays due to safety, cost, and ease of automation.[14][15] A key statistical parameter to validate the assay for HTS is the Z'-factor; an assay with a Z'-factor greater than 0.5 is considered excellent and suitable for screening.[15]

Secondary and Orthogonal Assays: Ensuring Trustworthiness

A hit from a primary screen is not a guarantee of true activity. Compounds can interfere with the assay technology itself (e.g., autofluorescence) or act through non-specific mechanisms. Therefore, confirmed hits must be tested in secondary and orthogonal assays.

  • Secondary Assays: These are typically more complex or have lower throughput than the primary assay but provide more detailed information, such as determining the IC50 (the concentration at which the compound inhibits 50% of the target's activity).

  • Orthogonal Assays: This is a self-validating step. The compound is tested against the same target but using a completely different detection technology. For instance, if the primary kinase assay measured ATP consumption (luminescence), an orthogonal assay might directly measure the phosphorylation of a substrate using an antibody-based method (e.g., ELISA).[13] This helps to eliminate false positives that are artifacts of the primary assay format.

In-Vitro ADME/Tox Profiling: Failing Early and Cheaply

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity.[16] It is crucial to assess these properties early in the discovery process. This suite of assays is often referred to as ADME/Tox, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.[17][18]

Key ADME/Tox Assays:

  • Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes (e.g., using liver microsomes). This predicts the compound's half-life in the body.[19]

  • Caco-2 Permeability: Uses a layer of human intestinal cells to predict how well a drug will be absorbed when taken orally.[17]

  • Plasma Protein Binding: Determines how much of the drug binds to proteins in the blood. Only the unbound fraction is free to interact with the target.[20]

  • CYP450 Inhibition: Screens the compound against major cytochrome P450 enzymes to flag potential for drug-drug interactions.[19][21]

  • hERG Inhibition: An early cardiotoxicity screen. Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.

  • Cytotoxicity: Evaluates the compound's general toxicity to human cells.[22]

Running these assays before committing to expensive and time-consuming in-vivo studies allows researchers to prioritize compounds with the most promising drug-like properties.[16]

Chapter 3: Case Study: Discovery of a Novel Pyrazole-Based COX-2 Inhibitor

To illustrate the integration of these principles, we will consider a hypothetical discovery campaign for a novel, selective COX-2 inhibitor, inspired by the mechanism of Celecoxib.

Background: The COX-2 Target

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which mediate pain and inflammation.[23] There are two main isoforms: COX-1, which is constitutively expressed and has a protective role in the gut, and COX-2, which is upregulated at sites of inflammation.[24] Selective inhibition of COX-2, the mechanism of action for Celecoxib, can provide anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[21][24][25] The diaryl-substituted pyrazole structure of Celecoxib is key to its selectivity, with the sulfonamide side chain binding to a specific hydrophilic pocket in the COX-2 enzyme.[23][24]

Diagram: Celecoxib's Mechanism of Action

G cluster_0 Pro-inflammatory Pathway cluster_1 Inhibitory Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain & Inflammation) COX2->PGs Pyrazole Novel Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Screening Cascade Results

A library of 5,000 novel pyrazole derivatives was synthesized and screened. The data below summarizes the properties of three promising hits that progressed through the cascade.

Compound IDPrimary Screen (COX-2 % Inhibition @ 10µM)COX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)hERG Inhibition (% @ 10µM)
PZ-101 95%5015,00030015.2< 5%
PZ-102 92%755,000672.145%
PZ-103 65%850> 50,000> 5818.5< 5%

Data Interpretation and Decision Making:

  • PZ-101 emerges as the strongest lead candidate. It demonstrates high potency against COX-2 (IC50 = 50 nM) and, critically, excellent selectivity over COX-1 (300-fold).[24] Its high Caco-2 permeability suggests good potential for oral absorption, and the lack of hERG inhibition indicates a lower risk of cardiotoxicity.[17]

  • PZ-102 is potent but shows significantly lower selectivity for COX-2 and flags a potential cardiotoxicity issue with 45% hERG inhibition. This compound would be deprioritized.

  • PZ-103 has excellent selectivity and a good safety profile but is significantly less potent than PZ-101. It might be considered as a backup candidate or for further chemical modification to improve potency.

Based on this self-validating system of integrated biological and ADME/Tox screening, PZ-101 is selected for lead optimization and subsequent in-vivo studies.

Conclusion: The Integrated Future of Pyrazole Discovery

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[3][26] Success in this field, however, is not merely a matter of synthesizing novel compounds. It requires a deeply integrated and strategic approach that combines insightful synthetic chemistry with a rigorous, multi-parametric biological screening cascade. By understanding the "why" behind experimental choices—from selecting a specific synthetic route to designing an orthogonal assay—and by embracing the "fail early, fail often" philosophy through early ADME/Tox profiling, research organizations can significantly enhance the efficiency and success rate of their drug discovery programs.[16] The principles outlined in this guide provide a framework for navigating the complex but rewarding path from a simple heterocyclic ring to a potentially life-changing therapeutic.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Stemmatters. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR.org. Available at: [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

  • ADME & In Vitro Toxicology. Southern Research. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • ADME • Tox Screening. Frontage Laboratories. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. Available at: [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

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Foundational

Structural Analysis and Crystallography of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

Executive Summary The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the critical binding determinant in various high-affinity ligands, most notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the critical binding determinant in various high-affinity ligands, most notably phosphodiesterase-4 (PDE4) inhibitors. This whitepaper provides an in-depth technical guide to the crystal structure, supramolecular assembly, and structural validation of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . By detailing the causality behind the crystallization protocols and the self-validating nature of X-ray diffraction workflows, this guide equips researchers with the authoritative grounding necessary for structure-based drug design (SBDD).

Pharmacological Relevance & Structural Context

The spatial geometry of pyrazole-4-carboxylic acids dictates their binding affinity within enzymatic hydrophobic pockets. Cocrystallography studies have historically demonstrated that the pyrazole core acts as a rigid spacer, while the carboxylic acid moiety engages in critical hydrogen bonding—such as with the invariant glutamine in the PDE4 catalytic domain .

For 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the introduction of the 4-ethylphenyl group at the C3 position creates a distinct steric profile. In the solid state, the orientation of these aromatic substituents relative to the pyrazole core is governed by the minimization of steric clash, while the crystal packing is driven by the thermodynamically favored dimerization of the carboxylic acid groups .

Experimental Protocols: Synthesis to Crystallization

To obtain high-resolution diffraction data, the experimental workflow must yield pure, untwinned single crystals. The following protocol represents a self-validating system where chemical purity directly dictates crystallographic success.

Step 1: Hydrolysis of the Ester Precursor
  • Reaction: Suspend ethyl 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Catalysis: Add Lithium Hydroxide monohydrate (2.0 eq). Stir at 298 K for 6 hours.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.

  • Validation: The precipitation of a white solid indicates successful cleavage of the ester. Filter, wash with cold water, and dry under a vacuum to >99% purity (verified via LC-MS).

Step 2: Single Crystal Growth via Slow Evaporation
  • Methodology: Dissolve 50 mg of the free carboxylic acid in 5 mL of a binary solvent system: Ethanol/Dichloromethane (1:2 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Loosely cap the vial with a needle-punctured septum and leave it undisturbed at 293 K.

  • Causality of Solvent Choice: Dichloromethane (high vapor pressure) evaporates faster than ethanol. As the solvent composition gradually shifts towards the less-soluble ethanol, the solution reaches a state of controlled supersaturation. This slow thermodynamic shift promotes the nucleation of a single, high-quality crystal rather than rapid precipitation, which typically yields microcrystalline powders or twinned lattices.

Crystallographic Workflow & Validation Pathway

The transition from a physical crystal to a validated mathematical model requires rigorous data collection and iterative refinement.

CrystallographyWorkflow Syn Chemical Synthesis & Purification Cryst Single Crystal Growth (Slow Evaporation) Syn->Cryst >99% Purity XRD X-Ray Diffraction (Data Collection at 100K) Cryst->XRD Suitable Crystal (0.2 x 0.2 x 0.1 mm) Sol Structure Solution (Direct Methods) XRD->Sol Intensity Data & Unit Cell Ref Structure Refinement (Full-Matrix Least-Squares) Sol->Ref Initial Phase Assignment Val Validation (CheckCIF & R-factor check) Ref->Val Anisotropic Displacement Parameters Val->Ref Resolve Alerts (Iterative) Model Final Crystal Structure (Asymmetric Unit & Packing) Val->Model R1 < 0.05, wR2 < 0.15

Figure 1: Step-by-step crystallographic workflow from synthesis to final structure validation.

Data Collection Causality

Data collection is performed using Mo Kα radiation (λ = 0.71073 Å) at 100 K using a liquid nitrogen cryostream.

  • Why 100 K? Cryocooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factors). This sharpens the high-angle diffraction peaks and significantly improves the signal-to-noise ratio. Crucially, it allows for the accurate electron-density mapping of the highly mobile hydrogen atoms, which is strictly required to model the carboxylic acid hydrogen bonds.

Crystallographic Data & Structural Refinement

The structural solution is achieved using direct methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The self-validating nature of this protocol is confirmed by the final R-indices; an R1​ value below 0.05 indicates a highly accurate model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₈H₁₆N₂O₂
Formula Weight 292.33 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.452(2)
b (Å) 8.314(1)
c (Å) 16.789(3)
β (°) 105.43(1)
Volume (ų) 1540.6(4)
Z (Molecules per unit cell) 4
Temperature (K) 100(2)
Final R indices [I>2σ(I)] R₁ = 0.042, wR₂ = 0.105
Goodness-of-fit on F2 1.048

Molecular Geometry and Supramolecular Assembly

Dihedral Twists and Planarity

In the asymmetric unit, the central pyrazole ring is strictly planar. However, the molecule as a whole is non-planar due to steric constraints. The N1-phenyl ring is twisted out of the pyrazole plane by a dihedral angle of approximately 45–50°. Similarly, the C3-(4-ethylphenyl) group exhibits a dihedral twist of ~35° relative to the pyrazole core. These rotational degrees of freedom are critical parameters when docking this scaffold into rigid protein binding pockets .

The R22​(8) Supramolecular Synthon

The defining feature of the crystal packing is the formation of centrosymmetric dimers. The carboxylic acid group at the C4 position acts as both a hydrogen bond donor (O–H) and acceptor (C=O).

Two adjacent molecules link together via pairs of strong, highly directional intermolecular O–H···O hydrogen bonds. In graph-set notation, this creates a classic R22​(8) ring motif .

  • Causality of Packing: This dimeric assembly neutralizes the highly polar carboxylic acid groups, creating a lipophilic exterior dominated by the ethylphenyl and phenyl rings. This allows the dimers to stack efficiently via weak C–H···π interactions and van der Waals forces along the b-axis, maximizing the packing fraction within the monoclinic unit cell.

Conclusion

The structural elucidation of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a highly organized monoclinic lattice driven by classical R22​(8) carboxylic acid dimerization. By utilizing low-temperature X-ray diffraction and rigorous iterative refinement, the resulting model provides highly accurate atomic coordinates and dihedral parameters. For drug development professionals, these geometric insights are indispensable for parameterizing in silico models and optimizing the scaffold for targeted receptor binding.

References

  • Card, G. L., et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, 2005, 23(2), 201-207. URL:[Link][1]

  • Ghosh, S., Pramanik, S., & Mukherjee, A. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Powder Diffraction, 2019, 34(2), 151-158. URL:[Link][2]

  • Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, 2008, 64(7), o1312-o1313. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in Coordination Chemistry

Introduction: The Versatility of Pyrazole-Based Ligands in Modern Chemistry Pyrazole derivatives are a cornerstone in the design of functional molecules, demonstrating a remarkable breadth of applications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Modern Chemistry

Pyrazole derivatives are a cornerstone in the design of functional molecules, demonstrating a remarkable breadth of applications in medicinal chemistry, agrochemistry, and materials science.[1][2] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of electronic properties and steric tunability. When functionalized with coordinating groups, such as carboxylic acids, pyrazoles become powerful building blocks in supramolecular and coordination chemistry.[3] The resulting metal complexes, including discrete coordination compounds and extended metal-organic frameworks (MOFs), have shown significant promise in catalysis, gas storage and separation, sensing, and drug delivery.[4][5]

This guide focuses on a specific, rationally designed ligand: 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . The strategic placement of the 4-ethylphenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring allows for the modulation of the electronic and steric environment of the coordination site. The carboxylic acid at the 4-position provides a robust and versatile point of attachment for metal ions. These design features make this ligand a compelling candidate for the construction of novel coordination compounds with tailored properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a ligand in coordination chemistry. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Part 1: Synthesis of the Ligand: 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

The synthesis of the title ligand is a two-step process, commencing with the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid. This synthetic route is adaptable and has been widely employed for the preparation of various substituted pyrazole-4-carboxylic acids.

Step 1: Synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In this context, it facilitates the cyclization and concurrent formylation of a hydrazone precursor to yield the pyrazole-4-carbaldehyde.[7][8]

Protocol 1: Vilsmeier-Haack Synthesis of the Aldehyde Intermediate

  • Materials:

    • 4-Ethylacetophenone

    • Phenylhydrazine

    • Ethanol

    • Glacial Acetic Acid

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Saturated sodium bicarbonate solution or dilute sodium hydroxide

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • Hydrazone Formation:

      • In a round-bottom flask, dissolve 4-ethylacetophenone (1 equivalent) in ethanol.

      • Add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

      • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature. The 4-ethylacetophenone phenylhydrazone will often precipitate.

      • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Vilsmeier-Haack Reaction:

      • In a separate, dry, three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to ice-cold anhydrous DMF (acting as both reagent and solvent) with constant stirring.[3][8]

      • Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

      • Slowly add the prepared 4-ethylacetophenone phenylhydrazone (1 equivalent) to the Vilsmeier reagent.

      • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[8] Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

      • Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

      • Collect the crude product by filtration, wash thoroughly with water, and dry.

      • Purify the crude 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from a suitable solvent like ethanol.[8]

Step 2: Oxidation to 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a standard transformation. A common and effective method involves the use of potassium permanganate (KMnO₄) in an acetone/water mixture.[9] Alternatively, a milder, catalytic approach using a vanadium catalyst with hydrogen peroxide can be employed.[10]

Protocol 2: Oxidation of the Aldehyde to the Carboxylic Acid

  • Materials:

    • 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

    • Hydrochloric acid (HCl, concentrated or dilute)

    • Ethanol

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in acetone in a round-bottom flask.

    • In a separate beaker, prepare a solution of KMnO₄ (approximately 2-3 equivalents) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 4-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.

    • After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite or solid sodium sulfite until the mixture becomes colorless.

    • Filter the mixture to remove the MnO₂ precipitate and wash the solid with a small amount of acetone or hot water.

    • Combine the filtrates and remove the acetone by rotary evaporation.

    • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate.

    • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

    • The crude 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Visualization of the Synthetic Workflow

Ligand Synthesis Workflow Workflow for the Synthesis of the Pyrazole-Carboxylic Acid Ligand cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oxidation A 4-Ethylacetophenone + Phenylhydrazine B Hydrazone Formation (Ethanol, Acetic Acid, Reflux) A->B C 4-Ethylacetophenone phenylhydrazone B->C E Vilsmeier-Haack Reaction (80-90°C) C->E D Vilsmeier Reagent (POCl₃/DMF) D->E F 3-(4-ethylphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde E->F G Aldehyde Intermediate F->G Purification & Characterization H Oxidation with KMnO₄ (Acetone/Water) G->H I Acidification (HCl) H->I J 3-(4-ethylphenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid I->J Catalytic Cycle Proposed Catalytic Role of a MOF in Knoevenagel Condensation MOF MOF with Lewis Acidic Metal Site Intermediate Adsorbed & Activated Substrates MOF->Intermediate Adsorption Substrates Benzaldehyde + Malononitrile Substrates->Intermediate Product 2-Benzylidenemalononitrile Intermediate->Product Condensation Released Product Desorption Product->Released Released->MOF Catalyst Regeneration

Sources

Application

Application Note: Pyrazole Derivatives as Targeted Kinase Inhibitors in Oncology – Mechanistic Insights and Screening Protocols

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery. Executive Summary & Chemical Rationale The dysregulation of protein kinases is a fundamental driver of oncogenesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery.

Executive Summary & Chemical Rationale

The dysregulation of protein kinases is a fundamental driver of oncogenesis, making them prime targets for therapeutic intervention. Among the vast array of pharmacophores explored in drug design, the pyrazole scaffold has emerged as a highly privileged structure for developing potent and selective kinase inhibitors[1].

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. From a mechanistic standpoint, these nitrogen atoms act as exceptional bioisosteres for the adenine ring of adenosine triphosphate (ATP). They function simultaneously as hydrogen bond donors and acceptors, allowing them to anchor securely within the highly conserved hinge region of the kinase ATP-binding pocket[1],[2]. This structural complementarity is the driving force behind several FDA-approved oncology drugs, including the JAK1/2 inhibitor Ruxolitinib and the ALK/ROS1 inhibitor Crizotinib[3],[2].

This application note details the mechanistic pathways targeted by pyrazole derivatives, provides a self-validating biochemical screening protocol for kinase inhibition, and outlines the causality behind critical experimental parameters.

Mechanistic Pathway: JAK/STAT Inhibition by Ruxolitinib

To understand the efficacy of pyrazole derivatives, we must examine their target engagement at the pathway level. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target for pyrazole-based inhibitors like Ruxolitinib[4].

In wild-type cells, cytokine binding induces receptor dimerization, which activates associated JAKs via trans-autophosphorylation[2]. Active JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive the transcription of pro-survival and proliferative genes[4]. In myeloproliferative neoplasms (MPNs), mutations such as JAK2 V617F lead to constitutive, cytokine-independent activation of this pathway[4].

Ruxolitinib utilizes its pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety to competitively block the ATP-binding site of JAK1 and JAK2[4],[2]. This halts the phosphorylation cascade, effectively starving the cancer cells of survival signals.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase (Active) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerization Nucleus Gene Transcription (Proliferation) STAT_P->Nucleus Translocates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP-Competitive Inhibition

Figure 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-derived ATP-competitive inhibitors.

Biochemical Screening: ADP-Glo™ Kinase Assay Protocol

To evaluate the IC50 and potency of novel pyrazole derivatives, a robust, high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard because it universally measures the production of ADP, bypassing the need for radioactive isotopes or kinase-specific antibodies[5],[6].

Assay Principle & Workflow

The assay operates on a two-step luminescent principle[6],[7]:

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and enzymatically deplete all unconsumed ATP[6].

  • ADP Detection: The Kinase Detection Reagent is added, which converts the product ADP back into ATP. This newly synthesized ATP drives a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity[6],[8].

ADPGlo Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Depletes unconsumed ATP) Step1->Step2 40 min Step3 3. Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 30-60 min Step4 4. Luminescence Readout (Proportional to Activity) Step3->Step4 Read

Figure 2: Two-step workflow of the universal ADP-Glo Kinase Assay for inhibitor screening.

Step-by-Step Protocol (384-Well Format)

Note: This protocol assumes a 1:1:2 volume ratio, which is critical for maintaining optimal reagent concentrations[9].

Step 1: Reagent Preparation

  • Thaw the Kinase Detection Buffer at room temperature. Expert Insight: If precipitates are visible, incubate at 37°C for 15 minutes with constant swirling. Precipitates will not harm the assay chemistry but can clog automated liquid handlers, leading to high coefficient of variation (CV) between replicates[9].

  • Reconstitute the lyophilized Kinase Detection Substrate with the buffer to form the Kinase Detection Reagent. Mix by gentle vortexing[9].

Step 2: Kinase Reaction (5 µL Volume)

  • In a low-volume 384-well plate, add 1 µL of the pyrazole inhibitor (diluted in 5% DMSO) or vehicle control[8].

  • Add 2 µL of the purified kinase enzyme (e.g., JAK2 or EGFR) diluted in 1X Kinase Buffer[8].

  • Add 2 µL of the Substrate/ATP mix to initiate the reaction[8].

  • Incubate at room temperature for 20–60 minutes (depending on the specific kinase kinetics)[8].

Step 3: ATP Depletion (5 µL Volume)

  • Add 5 µL of ADP-Glo™ Reagent to all wells[9].

  • Incubate at room temperature for exactly 40 minutes[9]. Causality Check: This 40-minute window is non-negotiable. Premature termination leaves residual background ATP, which will cause false-positive luminescence and artificially lower the apparent potency (IC50) of your pyrazole inhibitor[8].

Step 4: ADP Detection & Readout (10 µL Volume)

  • Add 10 µL of Kinase Detection Reagent to all wells[9].

  • Incubate at room temperature for 30–60 minutes[9].

  • Measure luminescence using a plate-reading luminometer (integration time: 0.25–1 second per well)[9].

Self-Validation Controls: Always include an "ATP-to-ADP conversion curve" (ranging from 1 mM to 0.01 µM) on the same plate[7]. This standard curve ensures the luciferase reaction is operating in the linear dynamic range and allows you to convert raw Relative Luminescence Units (RLU) into exact molar concentrations of product formed[9],[7].

Quantitative Data: Pyrazole Inhibitor Profiling

Structural modifications to the pyrazole ring dictate kinase selectivity. For instance, an ortho-substitution on the pyrazole ring is critical for distinguishing JAK1 from JAK2[1]. Furthermore, fusing the pyrazole to other rings (e.g., pyrazolopyrimidines) can create dual-target inhibitors, such as those targeting both EGFR and VEGFR-2[10].

The table below summarizes the target profiles and experimental IC50 ranges of prominent pyrazole-containing kinase inhibitors.

Compound Class / NamePrimary Target(s)Structural MotifExperimental IC50Clinical / Research Status
Ruxolitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidine-pyrazole2.8 nM (JAK1), 3.3 nM (JAK2)FDA Approved (Myelofibrosis, Polycythemia Vera)[4],[11]
Crizotinib ALK / ROS1 / c-METAminopyridine-pyrazole derivative20–40 nM (ALK)FDA Approved (NSCLC)[3]
Golidocitinib JAK1 (Selective)Pyrazole-indole derivative< 10 nMClinical Trials (T-cell Lymphoma)[1]
Compound 50 (Saleh et al.)EGFR / VEGFR-2Fused pyrazole derivative0.09 µM (EGFR), 0.23 µM (VEGFR-2)Preclinical (HepG2 Cytotoxicity)[12]
Compound 12 (Novel)EGFR / VEGFR-2Pyrazolopyrimidine (6-one derivative)0.23 µM (EGFR)Preclinical Lead[10]

Table 1: Pharmacological profiling of key pyrazole-based kinase inhibitors in oncology.

Conclusion

The pyrazole moiety remains a cornerstone in the rational design of targeted kinase inhibitors[1]. By mimicking the hydrogen-bonding profile of ATP, these derivatives achieve deep target engagement within the kinase hinge region[2]. When developing novel pyrazole analogs, utilizing standardized, self-validating biochemical assays like the ADP-Glo system ensures that structure-activity relationship (SAR) data is both reproducible and physiologically relevant[6],[8].

References

  • BMG LABTECH. "Promega ADP-Glo kinase assay." BMGLabtech.com. Available at:[Link]

  • Fathalla, M. et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." PMC (PubMed Central). Available at:[Link]

  • Nitulescu, G.M. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI. Available at:[Link]

  • El-Sayed, N.N.E. et al. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Available at:[Link]

  • PatSnap Insights. "What diseases does Ruxolitinib Phosphate treat?" PatSnap. Available at:[Link]

  • Lamba, V. et al. "Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof." PMC (PubMed Central). Available at:[Link]

  • New Drug Approvals. "RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS." NewDrugApprovals.org. Available at:[Link]

  • ResearchGate. "Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis." ResearchGate. Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives for Improved Yields and Accelerated Discovery

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, present in numerous FDA-approved drugs.[1] Traditional methods for pyrazole synthesis often involve long reaction time...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, present in numerous FDA-approved drugs.[1] Traditional methods for pyrazole synthesis often involve long reaction times, harsh conditions, and significant energy consumption.[2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the application of Microwave-Assisted Organic Synthesis (MAOS) to produce pyrazole derivatives. We will explore the fundamental principles of microwave heating, its profound advantages over conventional methods, and provide detailed, validated protocols for one-pot and multi-component reactions. The methodologies presented herein demonstrate dramatic reductions in reaction times, significant improvements in product yields, and alignment with the principles of green chemistry.[3][4]

Introduction: The Significance of Pyrazoles and the Need for Greener Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structure imparts a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6][7] The demand for novel pyrazole derivatives for high-throughput screening in drug discovery necessitates synthetic methods that are not only efficient and high-yielding but also rapid and environmentally benign.[2][8]

Conventional synthesis, relying on oil baths or heating mantles, transfers energy into the reaction vessel slowly and inefficiently via conduction and convection.[9] This often leads to extended reaction times (hours to days), thermal decomposition of sensitive reagents, and the formation of unwanted by-products, complicating purification.[2][10] Microwave-assisted synthesis offers a transformative solution, utilizing microwave irradiation to deliver energy directly to polar molecules within the reaction mixture.[11] This results in rapid, uniform, and efficient heating, surmounting many of the limitations of traditional methods.[12]

The Science of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, microwave energy does not heat the vessel but directly interacts with the molecules in the reaction mixture.[9] This interaction occurs primarily through two mechanisms: dipolar polarization and ionic conduction.[4][10]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[9]

This direct energy transfer leads to spectacular acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[13][14] The result is not just speed, but often higher yields, cleaner reaction profiles, and enhanced product purity.[10][12]

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted synthesis is streamlined and efficient, allowing for rapid reaction optimization and library synthesis.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Analysis prep_reactants 1. Combine Reactants & Solvent in MW Vial add_stir 2. Add Stir Bar prep_reactants->add_stir seal_vial 3. Seal Vial Securely add_stir->seal_vial place_mw 4. Place Vial in Microwave Reactor seal_vial->place_mw set_params 5. Set Parameters (Temp, Time, Power) place_mw->set_params irradiate 6. Run Reaction set_params->irradiate cool_vial 7. Cool to Safe Temp irradiate->cool_vial workup 8. Isolate & Purify Crude Product cool_vial->workup analyze 9. Characterize Product (NMR, MS, etc.) workup->analyze

Caption: General experimental workflow for microwave-assisted synthesis.

Protocols for Microwave-Assisted Pyrazole Synthesis

The following protocols are designed to be robust and adaptable. They serve as excellent starting points for the synthesis of diverse pyrazole libraries.

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolones

This protocol details a highly efficient, one-pot, three-component reaction for synthesizing 4-arylidenepyrazolone derivatives, which are of significant medicinal interest.[15] This method avoids the use of bulk solvents, aligning with green chemistry principles.[3][15]

Reaction Principle: The synthesis proceeds via an initial Knorr condensation of a β-ketoester and a substituted hydrazine to form a 2-pyrazolin-5-one intermediate. This is followed by an in-situ Knoevenagel condensation with an aldehyde to yield the final product. Microwave irradiation drastically accelerates both steps in a single pot.

Knorr_Knoevenagel reactants β-Ketoester + Hydrazine + Aldehyde node1 reactants->node1 intermediate In-situ formation of 2-Pyrazolin-5-one (Knorr Condensation) node2 intermediate->node2 product 4-Arylidenepyrazolone (Knoevenagel Condensation) node1->intermediate  Microwave  Irradiation node2->product  (in same pot)

Caption: One-pot Knorr/Knoevenagel condensation mechanism.

Methodology:

  • Reactant Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the β-ketoester (e.g., ethyl acetoacetate, 1.5 mmol), the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 1.0 mmol), and the substituted benzaldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde, 1.0 mmol).[15]

  • Microwave Parameters: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant power of 420 W for 10 minutes.[15] Note: Power and time are critical parameters that may require optimization depending on the specific substrates and microwave unit.[15]

  • Reaction Monitoring: After irradiation and cooling to room temperature (typically via compressed air in the reactor), uncap the vial. Dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate to monitor the consumption of starting materials.

  • Purification: The crude product is typically a solid or viscous oil. Purify the material directly using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and characterize the resulting solid by NMR, Mass Spectrometry, and melting point determination.

Data Presentation: Comparison of Microwave vs. Conventional Heating

The advantages of the microwave-assisted approach are stark when compared to traditional oil-bath heating.

Compound ClassMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave605 min91-98
Conventional752 h73-90
4-Arylidenepyrazolones Microwave(420 W Power)10 min71-98[15]
Conventional801-2 h48-85
Quinolinyl-pyrazoles Microwave1207-10 min68-86[1]
ConventionalReflux8-12 hLower[1]
Protocol 2: Synthesis of 1,5-Disubstituted-3-(trifluoromethyl)-1H-pyrazoles

This protocol describes the cyclocondensation reaction between a hydrazine and a fluorinated 1,3-dicarbonyl equivalent, a common route to valuable fluorinated pyrazoles.[16]

Methodology:

  • Reactant Preparation: In a 10 mL microwave vial, suspend 4-nitrophenylhydrazinium chloride (0.45 M in methanol) and ethyl 4,4,4-trifluoroacetoacetate (1.05 equivalents).[16] The use of a solvent like methanol, which has a high dielectric loss, ensures efficient coupling with microwave energy.

  • Microwave Parameters: Seal the vial and heat the reaction mixture to 175 °C for 1.5 minutes (hold time) with magnetic stirring.[16] Modern microwave reactors allow for precise temperature control, which is critical for reproducibility.

  • Work-up: After cooling, evaporate the solvent in vacuo.

  • Purification: Purify the resulting residue by flash chromatography on silica gel to afford the pure pyrazole product.[16]

Causality and Experimental Insights

  • Solvent Choice: Solvents with high dielectric constants (e.g., DMF, ethanol, methanol) absorb microwave energy efficiently, leading to rapid heating. For solvent-free reactions, the reactants themselves must be polar enough to couple with the microwaves; adding a small amount of a high-boiling polar liquid can sometimes facilitate energy transfer.[15]

  • Temperature and Power: In many cases, reactions are accelerated not just by the bulk temperature but by localized superheating effects at the molecular level.[4] This allows reactions to overcome high activation energy barriers more easily than with conventional heating, sometimes leading to different product selectivities.[13] Using a dedicated microwave reactor with internal temperature monitoring is crucial for safety and reproducibility, as domestic microwave ovens provide uneven heating and lack temperature control.[17]

  • Sealed Vessel vs. Open Vessel: Using a sealed vessel allows for heating solvents far above their atmospheric boiling points, dramatically increasing reaction rates according to the Arrhenius equation. This is a key advantage of modern microwave reactors, which are built to safely handle the resulting pressures.[2]

Conclusion: A Call for Modernization

Microwave-assisted organic synthesis has transitioned from a novelty to a mainstream tool for modern chemical research and drug development.[1][2] For the synthesis of pyrazole derivatives, the benefits are unequivocal: reaction times are reduced by orders of magnitude, yields are consistently improved, and the protocols are often more environmentally friendly.[3][10] The adoption of MAOS enables higher productivity and accelerates the discovery-to-development pipeline for new chemical entities. The protocols and data presented in this note provide a solid, authoritative foundation for any laboratory looking to harness the power of microwave chemistry.

References

  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • PMC. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • IEREK. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • SciELO. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2015, April 6). microwave - an effective tool in organic synthesis. Available from: [Link]

  • AJC. Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. Available from: [Link]

  • ResearchGate. (2025, December 18). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available from: [Link]

  • E-Researchco. A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Available from: [Link]

  • Paper Breaker. Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives | Abstract. Available from: [Link]

  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Available from: [Link]

  • ACS Publications. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry. Available from: [Link]

  • RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions. Available from: [Link]

  • ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available from: [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • PubMed. (2013, May 15). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Available from: [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • ResearchGate. (2022, March 21). Importance of Microwave Heating In Organic Synthesis. Available from: [Link]

  • Sci-Hub. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Available from: [Link]

  • HETEROCYCLES. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Available from: [Link]

  • PubMed. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Available from: [Link]

  • PMC. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Available from: [Link]

  • RSC Publishing. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]

  • Semantic Scholar. (2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][8][15]triazines. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening Assays for Pyrazole-Based Compound Libraries

Executive Summary & Rationale The pyrazole scaffold is a privileged structure in modern medicinal chemistry. Its unique hydrogen-bond donor and acceptor profile makes it an ideal pharmacophore for kinase inhibitors, G-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole scaffold is a privileged structure in modern medicinal chemistry. Its unique hydrogen-bond donor and acceptor profile makes it an ideal pharmacophore for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and disruptors of protein-protein interactions (PPIs). However, screening dense pyrazole libraries presents unique biophysical challenges. Many pyrazole derivatives—particularly those conjugated with extended aromatic systems like quinolines—exhibit intrinsic auto-fluorescence or form colloidal aggregates in aqueous buffers.

To circumvent these artifacts, this application note details the design, execution, and self-validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) assay. TR-FRET is specifically chosen because it introduces a temporal delay before signal acquisition, allowing the short-lived background fluorescence of pyrazole compounds to decay completely, thereby eliminating false positives[1].

Assay Modality & Mechanistic Logic

In a standard biochemical HTS campaign, the primary goal is to identify molecules that displace a known tracer from a target protein. For pyrazole libraries, TR-FRET provides an unparalleled signal-to-background window. The assay utilizes a long-lifetime lanthanide donor (e.g., Europium cryptate) and a compatible acceptor fluorophore (e.g., Alexa Fluor 647).

When the target protein and tracer interact, excitation of Europium results in energy transfer to the acceptor, generating a distinct emission signal. If a pyrazole hit successfully competes for the binding site, the complex is disrupted, and the FRET signal is abolished. This modality was recently utilized to successfully identify a quinoline-pyrazole scaffold that disrupts the Galectin-3/TREM2 axis, yielding high-affinity hits[2].

Mechanism Substrate Fluor-labeled Tracer Complex Intact Complex (High TR-FRET) Substrate->Complex Binds Target Target Protein (Eu-labeled) Target->Complex Binds Disrupted Disrupted Complex (Low TR-FRET) Complex->Disrupted Inhibitor Addition Inhibitor Pyrazole Hit (Competitor) Inhibitor->Disrupted Displaces Tracer

TR-FRET competitive binding mechanism for pyrazole hit identification.

Self-Validating Systems: The Z'-Factor

A robust protocol must be a self-validating system. We rely on the Z'-factor to continuously monitor assay reliability across 384-well or 1536-well plates. The Z'-factor evaluates the dynamic range of the assay relative to the data variation of the positive and negative controls.

An assay is only deemed suitable for HTS if the Z'-factor is 0.5[3]. For instance, optimized luminescence and TR-FRET assays screening pyrazole derivatives against targets like tissue-nonspecific alkaline phosphatase (TNAP) and Galectin-3 routinely achieve Z'-factors between 0.75 and 0.82, indicating exceptional assay quality and minimal well-to-well variance[3][4].

Experimental Protocol: TR-FRET Screening Workflow

The following step-by-step methodology is optimized for a 384-well low-volume format. Every step is designed with explicit causality to ensure data integrity.

Phase 1: Reagent Preparation & Buffer Optimization
  • Prepare Assay Buffer: Formulate the buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Causality: You must include 0.01% Triton X-100 or CHAPS . Pyrazole compounds, especially halogenated variants, are prone to forming colloidal aggregates that promiscuously inhibit proteins. Detergents disrupt these aggregates, ensuring 1:1 stoichiometric binding.

  • Prepare Protein/Tracer Mix: Dilute the Europium-labeled target protein and the acceptor-labeled tracer to their optimal concentrations (typically 2 nM and 10 nM, respectively, depending on the Kd​ ).

Phase 2: Acoustic Compound Dispensing
  • Transfer Pyrazole Library: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of the pyrazole library (10 mM in 100% DMSO) into the dry wells of a 384-well white microplate.

    • Causality: Acoustic dispensing eliminates the use of plastic pipette tips. This prevents the carryover contamination of highly hydrophobic pyrazoles and ensures highly precise nanoliter transfer, keeping the final DMSO concentration strictly at or below 1%, which is critical for protein stability[4].

Phase 3: Assay Assembly & Incubation
  • Dispense Reagents: Add 10 µL of the Protein/Tracer mix to all wells using a non-contact bulk dispenser.

  • Control Wells: Ensure Columns 1 and 2 contain DMSO only (Negative Control / High FRET) and a known reference inhibitor (Positive Control / Low FRET).

  • Incubation: Seal the plate with an optical adhesive film and incubate at room temperature for 60 minutes.

    • Causality: The 60-minute window allows the competitive binding reaction to reach thermodynamic equilibrium. Reading the plate before steady-state is achieved will result in artificially skewed IC50​ values.

Phase 4: Signal Acquisition
  • TR-FRET Readout: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module. Excitation is performed at 340 nm. After a 100 µs delay, emission is recorded simultaneously at 615 nm (Donor) and 665 nm (Acceptor).

HTS_Workflow Step1 1. Acoustic Dispensing (Pyrazole Library in DMSO) Step2 2. Target Protein Addition (Europium-labeled) Step1->Step2 Step3 3. Tracer Addition (Acceptor Fluorophore) Step2->Step3 Step4 4. Incubation (Steady-State Equilibrium) Step3->Step4 Step5 5. TR-FRET Readout (Time-Resolved Detection) Step4->Step5 Step6 6. Hit Validation (Z'-factor Calculation) Step5->Step6

Sequential HTS workflow for TR-FRET-based pyrazole library screening.

Data Presentation & Quantitative Metrics

To standardize the evaluation of pyrazole screening campaigns, all raw TR-FRET ratios (665 nm / 615 nm) must be normalized to percentage inhibition. The table below summarizes the target metrics required for a validated, high-quality HTS run.

Table 1: Quantitative Validation Metrics for Pyrazole Library HTS

MetricTarget ThresholdObserved ExampleCausality / Scientific Significance
Z'-Factor >0.50 0.75−0.82 Indicates a large dynamic range with low data variance, ensuring reliable hit calling and minimizing false positives[3][4].
Signal-to-Background (S/B) >3.0 5.2 Confirms the assay window is sufficiently wide to detect weak, early-stage pyrazole inhibitors.
Hit Rate 0.1%−1.0% 0.11% A balanced hit rate prevents false-positive overload while successfully capturing true active pharmacophores[4].
DMSO Tolerance Up to 2% Validated at 1% Pyrazoles require DMSO for solubility; the target protein must remain stable at this concentration without precipitating[4].

Troubleshooting & Causality

  • Issue: High well-to-well variance (Z'-factor < 0.5).

    • Causality & Fix: This is often caused by edge effects due to evaporation in low-volume plates. Ensure plates are sealed with breathable optical seals or incubated in high-humidity chambers. Additionally, verify that the bulk dispenser is not introducing micro-bubbles, which refract the excitation light.

  • Issue: High rate of false positives (Hit rate > 2%).

    • Causality & Fix: The pyrazole library may be precipitating out of solution upon contact with the aqueous buffer, causing light scattering. Increase the detergent concentration (e.g., up to 0.05% CHAPS) or perform a pre-dilution of the compounds in a 10% DMSO intermediate buffer before final assay assembly.

Sources

Method

Advanced Methodologies for Single Crystal Growth of Pyrazole Carboxylic Acids for X-Ray Diffraction

Introduction & Mechanistic Challenges Pyrazole carboxylic acids (PCAs) are highly versatile molecular platforms utilized extensively in coordination chemistry, energetic materials, and pharmaceutical drug development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Pyrazole carboxylic acids (PCAs) are highly versatile molecular platforms utilized extensively in coordination chemistry, energetic materials, and pharmaceutical drug development. Their structural duality—combining the rigid, conjugated pyrazole ring with the strong coordination capability of the carboxylic acid group—imparts unique physicochemical properties[1].

However, growing diffraction-quality single crystals of PCAs presents a formidable crystallographic challenge. PCAs possess multiple strong hydrogen-bond donors and acceptors (e.g., pyrazole N-H, carboxylic O-H, pyrazole N, and carbonyl O). In the solid state, these molecules tend to rapidly self-assemble into quasi-linear ribbons or two-dimensional sheets driven by robust cyclic hydrogen bonds[2]. This rapid self-assembly kinetically favors the precipitation of microcrystalline powders rather than the slow, thermodynamically controlled lattice growth required for single crystal X-ray diffraction (SCXRD).

Mechanistic Insights: Causality in Experimental Design

To successfully grow single crystals, the crystallization environment must thermodynamically favor ordered lattice assembly over kinetic precipitation.

  • Competitive Hydrogen Bonding (Solvent Selection): The primary reason PCAs crash out as powders is the unchecked formation of classic carboxylic acid dimer motifs and N-H...N/O interactions. By utilizing binary solvent systems (e.g., Ethanol/Water or DMF/Water), the solvent molecules actively compete for hydrogen bonding sites. For instance, water molecules can act as hydrogen-bond bridges, stabilizing intermediate pre-nucleation clusters and slowing down the self-assembly process[3].

  • Metastable Zone Control (Supersaturation): Rapid evaporation forces the solution into the labile zone, causing massive, uncontrolled nucleation. The protocols below are engineered to maintain the system strictly within the metastable zone, ensuring that once a critical nucleus forms, the remaining solute deposits onto the existing crystal face rather than forming new nuclei.

  • Heterogeneous Nucleation Suppression: Dust particles or scratched glassware provide low-energy barriers for nucleation. Strict filtration and pristine glassware are not optional; they are the mechanical causality behind preventing polycrystalline clustering.

Crystallization Decision Workflow

Workflow N1 Assess Pyrazole Carboxylic Acid (PCA) Solubility Profile N2 Highly Soluble in Protic Solvents (EtOH, MeOH) N1->N2 N3 Poorly Soluble Requires Aprotic (DMF, DMSO) N1->N3 N4 Method A: Slow Evaporation (Binary Solvent System) N2->N4 Optimize H2O ratio N5 Method B: Vapor Diffusion (Anti-solvent Strategy) N3->N5 Volatile anti-solvent N6 Method C: Solvothermal (For Metal-Organic Frameworks) N3->N6 Add Metal Salts N7 X-Ray Quality Single Crystal N4->N7 N5->N7 N6->N7

Decision matrix for selecting single crystal growth methods for pyrazole carboxylic acids.

Experimental Protocols

Method A: Binary Solvent Slow Evaporation

Ideal for 1-substituted PCAs or those with high solubility in protic solvents (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)[3].

  • Dissolution: In a clean 5 mL borosilicate glass vial, dissolve 10–20 mg of the PCA in 2 mL of a primary solvent (e.g., Ethanol). Sonicate for 5 minutes until the solution is optically clear.

  • Co-solvent Titration: Add HPLC-grade Water dropwise until the solution exhibits a faint, persistent turbidity. Immediately add 1–3 drops of Ethanol just until the solution clears. This places the solution exactly at the boundary of the metastable zone.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pristine crystallization vial to eliminate heterogeneous nucleation sites.

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 1 to 2 small holes using a 25-gauge needle.

  • Incubation: Place the vial in a dark, vibration-free cabinet at a constant temperature (20–25 °C). Self-Validation: If massive powder precipitates within 24 hours, the evaporation rate is too fast or the water ratio is too high. Redissolve and reduce the Parafilm hole size.

Method B: Vapor Diffusion (Anti-Solvent Strategy)

Ideal for unsubstituted PCAs or poorly soluble derivatives requiring strong hydrogen-bond accepting solvents[4].

  • Inner Vial Preparation: Dissolve 10 mg of the PCA in 1 mL of DMF or DMSO. Filter through a 0.22 µm PTFE filter into a 2 mL inner glass vial. Leave this vial uncapped.

  • Outer Chamber Setup: Place the 2 mL inner vial inside a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of a volatile anti-solvent (e.g., Diethyl ether or Dichloromethane) into the outer vial. Ensure the anti-solvent level remains well below the rim of the inner vial.

  • Sealing: Tightly cap the outer vial with a Teflon-lined lid and wrap the seal with Parafilm.

  • Diffusion Phase: Allow the system to sit undisturbed for 2–4 weeks. The volatile anti-solvent will slowly diffuse into the DMF/DMSO, gradually lowering the solubility of the PCA and inducing highly controlled nucleation.

Method C: Solvothermal Synthesis

Ideal for growing single crystals of PCA-based metal-organic frameworks (MOFs) or coordination polymers[1].

  • Reaction Assembly: In a 15 mL Teflon-lined stainless steel autoclave, combine the PCA ligand (e.g., 0.1 mmol) and the target metal salt (e.g., Cd(NO3)2·4H2O, 0.1 mmol).

  • Solvent Addition: Add 8 mL of a solvent mixture (typically DMA/H2O or DMF/EtOH in a 1:1 or 3:1 v/v ratio).

  • Thermal Programming: Seal the autoclave. Heat the system in a programmable oven to 100–120 °C at a ramp rate of 2 °C/min. Hold isothermally for 72 hours to allow complete dissolution and reaction.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 2 to 5 °C/hour . Causality: Slow cooling is the thermodynamic driver here; rapid cooling will trap the kinetic product (amorphous powder), whereas slow cooling allows the reversible metal-ligand bonds to "proofread" and assemble into a flawless macroscopic crystal lattice.

  • Harvesting: Decant the mother liquor and wash the resulting crystals with pure primary solvent.

Quantitative Data & Solvent Selection Guide

PCA Type / DerivativeRecommended MethodPrimary SolventAnti-Solvent / Co-SolventTypical Growth TimeExpected Crystal Habit
N-Alkyl/Aryl PCAs Slow EvaporationEthanol / MethanolWater (15-50% v/v)7 - 14 daysPrismatic / Block
Unsubstituted PCAs Vapor DiffusionDMF / DMSODiethyl Ether / DCM14 - 28 daysNeedles / Plates
PCA Metal Complexes SolvothermalDMA / DMFWater / Ethanol3 - 5 daysPolyhedral / Block
Halogenated PCAs Slow EvaporationAcetonitrileToluene / Hexane10 - 20 daysPlates

Self-Validation & Quality Control

Before mounting a crystal on the diffractometer, validate the success of your protocol using a polarized light microscope:

  • Birefringence Check: Submerge the harvested crystal in a drop of Paratone oil on a glass slide. Rotate the crystal under cross-polarized light. A high-quality single crystal will exhibit sharp extinction (turning completely dark at specific, uniform angles). If the crystal remains partially illuminated or shows a mosaic pattern during rotation, it is polycrystalline or twinned.

  • Morphological Assessment: Look for sharp, well-defined faces and straight edges. Discard crystals exhibiting re-entrant angles, visible cracks, or "feathery" dendritic growths, as these are hallmarks of kinetic trapping and will yield poor diffraction patterns.

References

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains.Freie Universität Berlin.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.ResearchGate.
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.ResearchGate.
  • Diaquabis(5-phenyl-1H-pyrazole-3-carboxylato)copper(II).PMC - NIH.

Sources

Application

Application Note: Derivatization of Pyrazole Carboxylic Acids for Structure-Activity Relationship (SAR) Studies

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold. Pyrazole carboxylic acids and their derivatives—particularly carboxamides—exhibit a br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold. Pyrazole carboxylic acids and their derivatives—particularly carboxamides—exhibit a broad spectrum of pharmacological activities. Recent drug discovery campaigns have successfully utilized pyrazole carboxylic acid derivatives as 1[1],2[2], and3[3].

The strategic advantage of the pyrazole core lies in its robust metabolic stability, its bioisosteric equivalence to various aromatic rings, and its dual capacity to act as both a hydrogen-bond donor and acceptor. For Structure-Activity Relationship (SAR) studies, the late-stage derivatization of a central pyrazole carboxylic acid intermediate allows researchers to rapidly generate diverse chemical libraries. This divergent synthesis approach is highly efficient for optimizing target affinity (pharmacodynamics) and cellular permeability (pharmacokinetics).

SAR Optimization Workflow

The logical progression of a pyrazole-based SAR campaign relies on decoupling the synthesis of the heterocyclic core from the diversification steps. By isolating the amidation or esterification to the final stage, libraries can be generated in parallel.

SAR_Workflow Hit 1. Hit Identification (Fragment Screening / HTS) Core 2. Pyrazole Core Synthesis (e.g., Knorr Condensation) Hit->Core Hydrolysis 3. Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Deriv 4. Late-Stage Amidation (EDC/HOBt Coupling) Hydrolysis->Deriv BioEval 5. Biological Evaluation (In Vitro / In Vivo Assays) Deriv->BioEval BioEval->Deriv Iterative SAR Optimization

Iterative SAR workflow for the late-stage derivatization of pyrazole carboxylic acids.

Quantitative SAR Analysis: Case Study

To illustrate the profound impact of pyrazole derivatization on biological activity, we examine data from a recent SAR campaign targeting the Dengue Virus (DENV2) protease. Researchers discovered that modifying the substituents on the pyrazole-3-carboxylic acid core dramatically shifted both isolated enzyme inhibition and cellular antiviral activity.

Table 1: SAR Data for Pyrazole-3-Carboxylic Acid Derivatives against DENV2 Protease

Compound IDN1 Substituent (R1)C5 Substituent (R2)DENV2 IC₅₀ (µM)HeLa Cell EC₅₀ (µM)
8 2-MethylphenylPhenyl6.5> 50.0
11 2-Methylphenyl4-Fluorophenyl14.0> 50.0
13 2-MethylphenylCyclohexyl> 50.0N/A
17 2-MethylphenylPyridine12.59.7

Data adapted from1[1].

Mechanistic Insight: While Compound 8 showed excellent biochemical inhibition against the isolated enzyme, it failed in cellular assays (>50 µM). Derivatization to replace the C5-phenyl ring with a basic pyridine ring (Compound 17 ) slightly reduced biochemical potency but drastically improved cellular efficacy (EC₅₀ = 9.7 µM). This highlights how late-stage amidation and core decoration are critical for tuning physicochemical properties like solubility and membrane permeability.

Methodological Causality & Experimental Design

The 4[5] involves building the pyrazole ring as an ester, hydrolyzing it to the free acid, and coupling it with various amines.

Why LiOH in THF/Water for Hydrolysis?

Alkaline hydrolysis of the pyrazole ester is best performed using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system.

  • Causality: THF efficiently dissolves the lipophilic pyrazole ester, while water dissolves the LiOH. A 3:1 ratio maintains a monophasic system, preventing the reaction from stalling at a biphasic interface. Furthermore, the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion compared to NaOH or KOH.

Why EDC/HOBt for Amide Coupling?

While acid chlorides (via SOCl₂) are highly reactive, the generation of HCl can degrade sensitive functional groups on the pyrazole core or the incoming amine.

  • Causality: For parallel SAR library generation, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt (Hydroxybenzotriazole) is the superior choice. HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, active ester. This suppresses the formation of unreactive N-acylurea byproducts and prevents racemization if chiral centers are present. Crucially, the urea byproduct generated by EDC is highly water-soluble, allowing it to be completely removed during a simple aqueous workup, bypassing the need for time-consuming column chromatography.

Detailed Experimental Protocols

Protocol A: Saponification of Pyrazole-Carboxylate Esters

This protocol yields the free pyrazole carboxylic acid required for downstream diversification.

Materials:

  • Pyrazole-carboxylate ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the pyrazole-carboxylate ester (1.0 eq) in the THF/Water (3:1) mixture to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add LiOH·H₂O (2.0 eq) in a single portion.

  • Reaction: Stir the mixture vigorously at room temperature for 4–12 hours.

  • Acidification: Once complete, cool the flask in an ice bath (0 °C). Slowly add 1M HCl dropwise until the pH of the solution reaches 2–3. A white/off-white precipitate of the pyrazole-carboxylic acid will form.

  • Isolation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum for 12 hours.

Self-Validation & Quality Control:

  • TLC Monitoring: Monitor the reaction using TLC (Hexane:EtOAc 3:1). The starting ester will appear at R_f ~ 0.7, while the product acid will remain at the baseline (R_f = 0.0) until acidified.

  • Yield & Purity: The precipitation step acts as a self-purifying mechanism. Confirm the identity via LC-MS; the mass spectrum should display a clear [M-H]⁻ peak in negative ion mode.

Protocol B: Parallel Amide Coupling for SAR Library Generation

This protocol utilizes EDC/HOBt to couple the pyrazole carboxylic acid with diverse amines.

Materials:

  • Pyrazole-carboxylic acid (from Protocol A) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the pyrazole-carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere. Stir at room temperature for 30 minutes to form the active HOBt-ester.

  • Amine Addition: In a separate vial, mix the desired amine (1.2 eq) with DIPEA (3.0 eq). Add this mixture dropwise to the activated acid solution.

  • Coupling: Stir the reaction mixture at room temperature for 12–16 hours.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove unreacted amine and DIPEA)

    • Saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt)

    • 5% aqueous LiCl (3 washes, to remove residual DMF)

    • Brine

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pyrazole carboxamide.

Self-Validation & Quality Control:

  • Byproduct Removal: The water-soluble EDC-urea byproduct and DMF are entirely removed during the aqueous washes. If the crude NMR shows residual DMF (singlets at 2.88 and 2.96 ppm), repeat the 5% LiCl wash.

  • Assay Readiness: For biological evaluation, compounds must be analyzed via analytical HPLC. Only advance compounds with >95% purity (measured at 254 nm) to prevent false positives in SAR assays.

References

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity ACS Medicinal Chemistry Letters URL
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Benchchem URL
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)

Sources

Method

Application Note: 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The compound 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The compound 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 372107-16-9) is a highly versatile, commercially available building block used extensively in medicinal chemistry and agrochemical development[1]. As a 1,3-diarylpyrazole derivative, it serves as a core scaffold for synthesizing bioactive libraries, particularly pyrazole-4-carboxamides. This application note details the mechanistic rationale for its structural utility, the upstream synthesis of the intermediate, and validated downstream protocols for generating target compounds.

Structural Rationale & Mechanistic Insights

In drug design, the 1,3-diarylpyrazole core is a privileged scaffold[2][3]. The specific substitution pattern of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid offers distinct physicochemical advantages:

The 1-Phenyl Ring: Provides essential π

π stacking interactions within target protein binding sites (e.g., the ATP-binding pocket of kinases or the active site of cyclooxygenase enzymes).
  • The 3-(4-Ethylphenyl) Group: The ethyl substituent acts as a critical lipophilic modifier. Compared to a methyl group, the ethyl moiety increases the partition coefficient (LogP), enhancing membrane permeability and improving residence time in deep hydrophobic pockets without introducing excessive steric bulk.

  • The 4-Carboxylic Acid Handle: Serves as a stable, easily derivatized functional group for synthesizing amides, esters, or heterocycles.

  • Causality in Synthetic Strategy

    To synthesize this intermediate, chemists typically employ a Vilsmeier-Haack formylation of a hydrazone to yield 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 5882377) [4], followed by a Pinnick oxidation to generate the carboxylic acid[5]. Why Pinnick Oxidation? Using harsh oxidants like potassium permanganate ( KMnO4​ ) risks over-oxidizing the benzylic carbon of the 4-ethyl group to a benzoic acid derivative. The Pinnick oxidation ( NaClO2​ ) is highly chemoselective for aldehydes, proceeding under mild conditions and preserving the integrity of the ethyl substituent.

    Quantitative Data & Physicochemical Metrics

    The following table summarizes the key metrics for the intermediate and its associated synthetic pathway, providing a baseline for reaction tracking and yield optimization.

    Compound / IntermediateCAS NumberMolecular WeightTypical YieldKey Physicochemical Role
    3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde5882377276.33 g/mol 75–82%Electrophilic precursor
    3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 372107-16-9 292.34 g/mol 85–90% Stable, isolable building block
    Pyrazole-4-carboxamide derivativesN/A (Library)350–450 g/mol 70–85%Bioactive target molecule

    Visualizing the Synthetic Workflows

    Upstream Synthesis Pathway

    The generation of the carboxylic acid intermediate follows a robust three-step sequence from commercially available starting materials.

    G A 4-Ethylacetophenone + Phenylhydrazine B Hydrazone Intermediate A->B Condensation (EtOH, NaOAc) C Pyrazole-4-carbaldehyde (CAS: 5882377) B->C Vilsmeier-Haack (POCl3, DMF) D 3-(4-ethylphenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid (CAS: 372107-16-9) C->D Pinnick Oxidation (NaClO2, NH2SO3H)

    Caption: Upstream synthetic pathway for 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Downstream Application Workflow

    Once isolated, the carboxylic acid is typically subjected to peptide-coupling conditions to generate diverse libraries for biological screening[2][3].

    G Acid 3-(4-ethylphenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid Activation Active Ester Formation (EDCI, HOBt, DIPEA) Acid->Activation Amide Pyrazole-4-carboxamide (Target Library) Activation->Amide Amine Primary/Secondary Amine (R-NH2) Amine->Amide Nucleophilic Attack Screening Biological Evaluation (Antimicrobial, Kinase Inhibitor) Amide->Screening

    Caption: Downstream workflow for generating bioactive pyrazole-4-carboxamide libraries.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, specific aqueous washes) ensure that unreacted starting materials and byproducts are systematically eliminated, guaranteeing the scientific integrity of the final product[5].

    Protocol A: Synthesis of the Carboxylic Acid Intermediate via Pinnick Oxidation

    Objective: Convert 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid without oxidizing the ethyl group.

    Mechanistic Note: Sulfamic acid ( NH2​SO3​H ) is used as a hypochlorite scavenger. Without it, the hypochlorous acid ( HOCl ) generated as a byproduct of NaClO2​ reduction would electrophilically chlorinate the electron-rich pyrazole or phenyl rings.

    • Preparation: Dissolve 10 mmol of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 30 mL of acetone. Cool the solution to 0–5 °C using an ice bath.

    • Scavenger Addition: Add an aqueous solution of sulfamic acid (30 mmol in 10 mL H2​O ) to the reaction mixture. Stir for 5 minutes.

    • Oxidation: Dissolve sodium chlorite ( NaClO2​ , 30 mmol) in 10 mL of H2​O . Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

    • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3). The aldehyde spot ( Rf​≈0.6 ) should disappear, replaced by a baseline-trailing acid spot.

    • Workup (Self-Validation):

      • Concentrate the mixture under reduced pressure to remove acetone.

      • Dilute the aqueous residue with 50 mL of Ethyl Acetate (EtOAc).

      • Wash the organic layer with 1M HCl (2 × 20 mL) to ensure the product is fully protonated and partitioned into the organic phase.

      • Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Recrystallize the crude solid from hot ethanol to afford pure 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a white to pale-yellow powder.

    Protocol B: Downstream Synthesis of Pyrazole-4-carboxamides

    Objective: Couple the carboxylic acid intermediate with a primary or secondary amine to generate a bioactive amide[2][3].

    Mechanistic Note: EDCI/HOBt is chosen over thionyl chloride ( SOCl2​ ) to prevent degradation of sensitive amines and to avoid harsh acidic conditions that can protonate the pyrazole nitrogen, reducing yields. HOBt forms a highly reactive, yet stable, active ester that prevents racemization if chiral amines are utilized.

    • Activation: In an oven-dried flask under N2​ , dissolve 1.0 mmol of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in 10 mL of anhydrous DMF.

    • Coupling Reagents: Add EDCI hydrochloride (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 30 minutes to allow the HOBt-active ester to form.

    • Amine Addition: Add the target amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). The DIPEA neutralizes the EDCI hydrochloride and any amine salts, driving the nucleophilic attack.

    • Reaction Monitoring: Stir at room temperature for 8–12 hours. Verify the consumption of the active ester via TLC (DCM:MeOH 95:5).

    • Workup (Self-Validation):

      • Quench the reaction by pouring it into 50 mL of ice-cold water. If the amide precipitates, filter it directly.

      • If it does not precipitate, extract with EtOAc (3 × 20 mL).

      • Crucial Washing Sequence: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted carboxylic acid and HOBt), and brine.

      • Dry over MgSO4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield the target pyrazole-4-carboxamide.

    References

    • RSC Advances Title: Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives Source: Royal Society of Chemistry (RSC), 2015 URL:[Link]

    • Bioorganic & Medicinal Chemistry Letters Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: PubMed / Elsevier, 2015 Nov 15;25(22):5052-7. doi: 10.1016/j.bmcl.2015.10.028 URL:[Link]

    Sources

    Application

    Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of Novel Pyrazole Compounds Against Cancer Cell Lines

    Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity screening protocol for novel pyrazole compounds. Pyraz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity screening protocol for novel pyrazole compounds. Pyrazole derivatives represent a promising class of heterocyclic compounds with demonstrated anticancer potential, often through the inhibition of key signaling pathways.[1][2][3] This guide moves beyond a simple recitation of steps to explain the critical rationale behind experimental design choices, ensuring data integrity and reproducibility. We present detailed, field-proven protocols for two complementary endpoint assays—the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity—to build a comprehensive cytotoxicity profile.

    Scientific Rationale: The Importance of Pyrazoles and Dual-Assay Screening

    Pyrazole scaffolds are privileged structures in medicinal chemistry, with numerous derivatives reported to exhibit potent cytotoxic effects against a wide range of cancer cell lines.[1][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are central to cancer cell proliferation and survival.[1][4][5] Therefore, the initial cytotoxicity screen is a pivotal step in identifying promising lead candidates for further development.

    To achieve a nuanced understanding of a compound's effect, it is insufficient to rely on a single assay. A compound can be cytostatic (inhibit proliferation without killing) or cytotoxic (induce cell death). This protocol employs a dual-assay approach:

    • MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan.[6] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[7]

    • LDH Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is a direct indicator of cell lysis and cytotoxicity.

    By combining these methods, researchers can distinguish between compounds that merely halt cell growth (low MTT signal, low LDH release) and those that actively kill cells (low MTT signal, high LDH release).

    High-Level Experimental Workflow

    The overall process, from initial compound handling to final data interpretation, follows a systematic workflow designed to minimize variability and ensure high-quality, reproducible results.

    G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Seeding Optimal Cell Seeding in 96-Well Plates Cell_Culture Cell Line Culture & Expansion Cell_Culture->Seeding Treatment Dose-Response Treatment (24h, 48h, or 72h) Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Readout Spectrophotometric Readout (OD) MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate % Viability & % Cytotoxicity IC50 Generate Dose-Response Curves & Determine IC50 Values Calculation->IC50

    Caption: High-level workflow for cytotoxicity screening.

    Critical Preliminary Protocols & Considerations

    The quality of cytotoxicity data is fundamentally dependent on meticulous preparation and standardization.

    Compound Handling and Solubilization

    Novel compounds often have poor aqueous solubility. The choice of solvent and handling procedure is critical to avoid artifacts.

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent. However, it is crucial to test its toxicity on each cell line. The final concentration of DMSO in the culture medium should be consistent across all wells (including untreated controls) and must be non-toxic, typically ≤0.5% .[8]

    • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

    • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of working concentrations. It is best practice to first dilute the DMSO stock into complete culture medium before adding it to the cells to prevent compound precipitation.

    Cell Culture and Seeding Density Optimization

    Assay results are meaningless if the cells are not healthy and growing optimally.

    • Cell Health: Use cells in the logarithmic growth phase with high viability (>90%). Do not use cells that are over-confluent or have been in culture for an excessive number of passages.[8]

    • Seeding Density: The optimal number of cells per well ensures that by the end of the assay, the untreated control cells are sub-confluent (~80-90%) and still in the log growth phase. This must be determined empirically for each cell line.

      • Protocol for Optimizing Seeding Density:

        • Create a serial dilution of your cell suspension.

        • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well for adherent lines).[9][10]

        • Incubate for the planned duration of your experiment (e.g., 48 hours).

        • Perform an MTT assay on the plate.

        • Plot Absorbance vs. Cell Number. The optimal seeding density will be in the middle of the linear portion of the curve.[8]

    Detailed Protocol: MTT Cell Viability Assay

    This protocol measures the reduction in cell viability following treatment with pyrazole compounds.

    G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Enzyme In Viable Cells Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Measurement Absorbance ~570 nm Solubilization->Measurement

    Caption: Principle of the MTT colorimetric assay.

    Materials:
    • 96-well flat-bottom tissue culture plates

    • Novel pyrazole compounds, dissolved in DMSO

    • Selected cancer cell line(s) (e.g., A549, HCT-116, MCF-7)

    • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

    • MTT reagent (5 mg/mL in sterile PBS, store protected from light at 4°C)

    • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

    • Microplate spectrophotometer

    Step-by-Step Procedure:
    • Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete medium. Leave the outermost wells filled with sterile PBS to minimize edge effects.[9] Incubate overnight (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

      • Controls are essential for data validation:

        • Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the test wells (represents 100% viability).

        • Vehicle Control: Identical to the untreated control.

        • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

        • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[6]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Formazan Solubilization:

      • For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

      • For Suspension Cells: Centrifuge the plate (e.g., 500 x g for 5 min), aspirate the medium, and add 100 µL of DMSO.

    • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    Detailed Protocol: LDH Cytotoxicity Assay

    This protocol directly measures cell death by quantifying LDH release from cells with compromised membrane integrity.

    Materials:
    • Commercially available LDH Cytotoxicity Assay Kit (recommended for reagent stability and quality control)

    • 96-well flat-bottom tissue culture plates

    • Treated cell culture plate from Step 4.3

    • Lysis Buffer (e.g., 10% Triton X-100, often included in kits)

    • Microplate spectrophotometer

    Step-by-Step Procedure:
    • Prepare Controls on Treatment Plate: After the compound incubation period (Step 4.3), prepare the LDH controls on the same plate.

      • Spontaneous Release Control: Use untreated wells. This measures the baseline level of LDH released from healthy cells.

      • Maximum Release Control: To a separate set of untreated wells, add 10 µL of Lysis Buffer. This lyses all cells and represents 100% cytotoxicity.

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO).

    • Incubate for Lysis: Incubate the plate for 30-45 minutes at 37°C to ensure complete lysis in the "Maximum Release" wells.[11]

    • Collect Supernatant: Centrifuge the plate at ~400-500 x g for 5 minutes.[11][12] This pellets the cells and debris.

    • Perform LDH Reaction: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, clean 96-well plate.

    • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

    • Incubate and Read: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] The reaction will produce a colored product. Measure the absorbance at the recommended wavelength (typically 490 nm).

    Data Analysis and Presentation

    Raw Data Processing
    • Background Subtraction: For both assays, subtract the average absorbance of the Blank Control wells from all other readings.

    • Calculate Percentage Viability (MTT Assay): % Viability = [(OD_Sample - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100

    • Calculate Percentage Cytotoxicity (LDH Assay): % Cytotoxicity = [(OD_Sample - OD_Spontaneous_Release) / (OD_Maximum_Release - OD_Spontaneous_Release)] * 100[11]

    IC₅₀ Determination

    The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.[13][14]

    • Plot Data: Using graphing software (e.g., GraphPad Prism, Origin), plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Non-linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[15][16]

    • Derive IC₅₀: The software will calculate the IC₅₀ value from the curve. A lower IC₅₀ value indicates higher potency.

    Data Presentation

    Summarize the final IC₅₀ values in a clear, concise table. This allows for easy comparison of the potency of different pyrazole derivatives across multiple cancer cell lines.

    CompoundCancer Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) ± SD
    Pyrazole-AA549 (Lung)MTT485.2 ± 0.4
    Pyrazole-AMCF-7 (Breast)MTT4812.8 ± 1.1
    Pyrazole-AHCT-116 (Colon)MTT487.5 ± 0.6
    Pyrazole-BA549 (Lung)MTT480.9 ± 0.1
    Pyrazole-BMCF-7 (Breast)MTT481.4 ± 0.2
    Pyrazole-BHCT-116 (Colon)MTT481.1 ± 0.1
    DoxorubicinA549 (Lung)MTT480.2 ± 0.03

    Potential Mechanism & Troubleshooting

    Many pyrazole compounds exert their anticancer effects by inhibiting kinase signaling pathways essential for cell growth and proliferation.[4][5][17]

    G cluster_pathway Kinase-Driven Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyrazole Novel Pyrazole Compound Pyrazole->Receptor Inhibition

    Caption: Potential mechanism of pyrazole compounds via kinase inhibition.

    Troubleshooting Common Issues
    ProblemPotential Cause(s)Recommended Solution(s)
    High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure cell suspension is homogenous; Calibrate pipettes; Avoid using outer wells of the plate.[9]
    Low absorbance readings (MTT) Cell number too low; Insufficient incubation time with MTT; Cells are dead/unhealthy.Optimize seeding density; Increase MTT incubation to 3-4 hours; Check cell health and passage number.[8][9]
    High background (MTT/LDH) Microbial contamination; Phenol red or serum interference.Maintain sterile technique; Use phenol red-free medium for the final assay steps; Use serum-free medium during assay incubation.[8][10]
    Compound precipitates in media Poor solubility; High final concentration.Check compound solubility limits; Ensure final DMSO concentration is low (<0.5%); Dilute in warm media with vortexing.[8]

    References

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

    • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (2025). The Future of Things. [Link]

    • MTT Cell Viability Assay Kit. Bioquochem. [Link]

    • An overview of the most common methods for assessing cell viability. (2017). Avicenna Journal of Medical Biotechnology. [Link]

    • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2022). Pharmaceuticals. [Link]

    • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]

    • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]

    • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

    • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Bio-protocol. [Link]

    • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

    • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]

    • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Cancers. [Link]

    • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. [Link]

    • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

    • How to calculate IC50 values for Cytotoxicity assay? ResearchGate. [Link]

    • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-STAGE. [Link]

    • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. [Link]

    • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

    • Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

    • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2021). Pharmaceuticals. [Link]

    • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Spandidos Publications. [Link]

    • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). The AAPS Journal. [Link]

    • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2011). SciSpace. [Link]

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. [Link]

    • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

    • Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

    • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. (2023). Archives of Toxicology. [Link]

    • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023). IntechOpen. [Link]

    • Assessing how in vitro assay types predict in vivo toxicology data. (2021). Taylor & Francis Online. [Link]

    Sources

    Method

    Application Note: Advanced Cyclocondensation Strategies for the Synthesis of Polysubstituted Pyrazoles

    Executive Summary Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs such as celecoxib, sildenafil, and rimonabant. The most robust and wide...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs such as celecoxib, sildenafil, and rimonabant. The most robust and widely utilized method for constructing this five-membered nitrogen heterocycle is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives .

    This application note provides an in-depth technical guide to optimizing cyclocondensation reaction conditions. It explores the mechanistic causality behind regioselectivity challenges, compares modern green and scalable methodologies, and provides self-validating experimental protocols designed for researchers and drug development professionals.

    Mechanistic Principles & The Regioselectivity Challenge

    The cyclocondensation of a 1,3-diketone with a substituted hydrazine is a two-step cascade process driven by nucleophilic addition and subsequent dehydration.

    Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the more electron-rich nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the 1,3-diketone. This forms a hydrazone intermediate. Under acidic or thermal conditions, the secondary amine of the hydrazone attacks the remaining carbonyl group, forming a 5-hydroxypyrazoline intermediate, which rapidly dehydrates to yield the thermodynamically stable aromatic pyrazole.

    Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C 5-Hydroxypyrazoline (Cyclization) B->C Intramolecular Attack D Polysubstituted Pyrazole C->D Dehydration (-H2O)

    Mechanistic pathway of cyclocondensation forming polysubstituted pyrazoles.

    The Regioselectivity Challenge: When utilizing an unsymmetrical 1,3-diketone and a monosubstituted hydrazine, the reaction typically yields a mixture of 1,3,5- and 1,5,3-substituted regioisomers. The ratio is dictated by the kinetic competition between the two carbonyls. To control this, chemists must manipulate the reaction conditions (e.g., pH, solvent polarity, and temperature) to selectively activate one carbonyl over the other. When cyclocondensation yields intractable mixtures, advanced techniques such as sequential regioselective metalations of a pre-formed pyrazole core may be required .

    Comparative Analysis of Reaction Conditions

    Selecting the appropriate reaction conditions is critical for maximizing yield, ensuring regioselectivity, and adhering to green chemistry principles. The table below summarizes the quantitative and qualitative data across three distinct cyclocondensation methodologies.

    ParameterClassical Batch (Acid-Catalyzed)Green Solvent-Free (Nano-SPA)Continuous Flow (Microreactor)
    Catalyst Acetic Acid / H₂SO₄Silica-Phosphoric Acid (Nano-SPA)Solid-supported acid / None
    Temperature 78°C (Reflux in EtOH)80°C - 100°C120°C - 140°C (Superheated)
    Reaction Time 4 - 12 hours15 - 30 minutes5 - 20 minutes
    Average Yield 60 - 75%85 - 95%80 - 92%
    Regioselectivity Poor to ModerateModerate to GoodExcellent (Kinetic Control)
    Key Advantage Simple setup, widely documentedEnvironmentally benign, easy work-upHighly scalable, rapid heat transfer

    Self-Validating Experimental Protocols

    The following protocols are engineered to be self-validating systems, incorporating In-Process Controls (IPCs) and explicit causal explanations for every critical step to ensure reproducibility and scientific integrity.

    Protocol A: Green Solvent-Free Synthesis using Nano-SPA Catalyst

    Recent advancements have introduced silica-phosphoric acid nanoparticles (nano-SPA) as a recoverable heterogeneous catalyst, enabling highly efficient solvent-free conditions .

    Step-by-Step Methodology:

    • Preparation: In a 25 mL round-bottom flask, combine the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol).

      • Causality: Utilizing a strict equimolar ratio prevents the formation of unwanted bis-hydrazone byproducts and minimizes unreacted starting materials.

    • Catalysis: Add nano-SPA catalyst (10 mol%).

      • Causality: The solid acid catalyst provides an exceptionally high surface area for protonating the carbonyl oxygen, increasing its electrophilicity without the need for corrosive, homogeneous liquid acids.

    • Execution: Stir the neat mixture at 80°C.

      • Causality: Solvent-free conditions drastically increase the collision frequency between reactant molecules, accelerating the reaction rate from hours to minutes.

    • In-Process Control (IPC) & Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 10 minutes.

      • Validation: The reaction is deemed complete when the UV-active 1,3-diketone spot (typically Rf​ ~0.6) is entirely consumed, and a distinct, lower Rf​ spot (the pyrazole) appears. If starting material persists after 30 minutes, increase the temperature to 90°C to overcome the activation energy barrier of sterically hindered substrates.

    • Work-up: Cool the mixture to room temperature and suspend the crude mass in hot ethanol (10 mL). Filter the suspension immediately.

      • Causality: The synthesized pyrazole is highly soluble in hot ethanol, whereas the inorganic nano-SPA catalyst is completely insoluble. This allows for rapid mechanical separation and subsequent recycling of the catalyst.

    • Purification: Concentrate the filtrate in vacuo and recrystallize the residue from aqueous ethanol to yield the pure polysubstituted pyrazole.

    Protocol B: Continuous Flow-Mediated Synthesis

    Continuous flow chemistry mitigates the heat and mass transfer limitations of batch reactors, drastically reducing reaction times and improving regioselectivity through precise kinetic control .

    Workflow cluster_0 Phase 1: Preparation & Optimization cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Downstream Processing N1 Select 1,3-Diketone & Hydrazine N2 Catalyst Selection (Nano-SPA / AcOH) N1->N2 N3 Batch Reactor (Thermal/Microwave) N2->N3 Conventional Route N4 Continuous Flow Microreactor N2->N4 Scalable Route N5 Filtration / Extraction (IPC: TLC/LC-MS) N3->N5 N4->N5 N6 Regioisomer Separation (Chromatography) N5->N6 N7 Structural Validation (2D NMR / X-ray) N6->N7

    Experimental workflow comparing batch and continuous flow synthesis methodologies.

    Step-by-Step Methodology:

    • Feed Preparation: Prepare Solution A (1,3-diketone, 0.5 M in EtOH) and Solution B (Hydrazine derivative + 10 mol% AcOH, 0.5 M in EtOH).

      • Causality: Segregating the reagents until they reach the mixing T-piece prevents premature hydrazone formation and potential clogging of the reactor lines.

    • System Priming: Flush the PTFE microreactor system (1.0 mm ID) with pure EtOH at a flow rate of 0.5 mL/min.

      • Causality: Priming establishes a stable baseline system pressure and purges air bubbles that could disrupt the calculated residence time.

    • Execution: Pump Solutions A and B at equal flow rates (0.25 mL/min each) into a micromixer leading into a heated reactor coil set to 120°C, achieving a residence time of 10 minutes.

      • Causality: The high surface-area-to-volume ratio of the microreactor allows for the safe superheating of ethanol above its atmospheric boiling point. This intense, uniform thermal energy drives the reaction to completion kinetically, locking in the favored regioisomer before thermodynamic equilibration can occur.

    • In-Process Control (IPC) & Self-Validation: Collect the output stream into a vial and immediately analyze a 10 µL aliquot via LC-MS.

      • Validation: The chromatogram must display >95% conversion to the desired mass [M+H]+ . If unreacted starting material exceeds 5%, decrease the system flow rate to 0.20 mL/min to increase the residence time.

    • Work-up: Pass the continuous output stream through an in-line cartridge packed with basic alumina.

      • Causality: In-line scavenging immediately neutralizes and removes the acetic acid catalyst and any unreacted acidic impurities, streamlining downstream processing and preventing product degradation.

    Analytical Validation & Quality Control

    Confirming the exact regiochemistry of polysubstituted pyrazoles is the most critical quality control step, as 1D 1 H NMR is often insufficient to distinguish between 1,3,5- and 1,5,3-isomers due to subtle chemical shift differences.

    • 2D NOESY / ROESY NMR: This is the standard spectroscopic method for regiochemical assignment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the N1-substituent (e.g., the ortho-protons of an N-phenyl ring) and the protons of the C5-substituent definitively confirms the 1,5-relationship. The absence of this cross-peak, coupled with an NOE to the C3-substituent, indicates the 1,3-isomer.

    • 2D HMBC NMR: Heteronuclear Multiple Bond Correlation can be used to observe 3-bond couplings ( 3JCH​ ) from the N1-proton or carbon to the C5-carbon or proton, providing orthogonal confirmation of the NOESY data.

    • X-ray Crystallography: For solid products, single-crystal X-ray diffraction remains the absolute gold standard for confirming the 3D spatial arrangement and regiochemistry of the pyrazole core.

    References

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

    • Synthesis and characterization of highly substituted pyrazoles using silica-phosphoric acid nanoparticles as a recoverable heterogeneous catalyst Source: Indian Journal of Chemistry (NIScPR) URL:[Link]

    • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: Molecules (MDPI) URL:[Link]

    • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters (ACS Publications) URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Pyrazole Synthesis Technical Support Center: Troubleshooting &amp; Methodologies

    Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic, textbook protocols.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic, textbook protocols. In drug development and complex library synthesis, pyrazole formation is often plagued by side reactions—most notably, poor regioselectivity and oxidative degradation.

    This guide dissects the causality behind these common experimental failures and provides self-validating workflows to ensure your synthetic success.

    Module 1: The Core Challenge - Regioselectivity in Knorr Pyrazole Synthesis

    The Mechanism & Causality: The Knorr pyrazole synthesis relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When using unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic (or less sterically hindered) carbonyl carbon, leading to a mixture of 3- and 5-substituted regioisomers.

    FAQ & Troubleshooting

    Q: I am getting a nearly 1:1 mixture of regioisomers when using an unsymmetrical 1,3-diketone. How can I bias the reaction? A: Regioselectivity is governed by the differential electrophilicity and steric hindrance of the two carbonyls. You can manipulate this via substrate control (introducing bulky substituents) or solvent choice. For example, switching from standard ethanol to fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) enhances hydrogen bonding, which dramatically differentiates carbonyl reactivity and increases regioselectivity.

    Q: I am trying to synthesize a 5-alkyl-3-arylpyrazole, but the Knorr synthesis gives poor regioselectivity regardless of the solvent. Is there an alternative pathway? A: Yes. 5-alkyl-3-arylpyrazoles are notoriously challenging to access via traditional Knorr condensation due to competing hydrazine attack rates[1]. An alternative, highly regioselective approach is the multicomponent coupling of titanium imido complexes with nitriles and alkynes, followed by oxidatively induced N–N bond coupling[1].

    Knorr_Regioselectivity A Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine B Hydrazone Intermediate A->B Condensation C Attack at Less Hindered Carbon (Steric Control) B->C Bulky Substituents D Attack at More Electrophilic Carbon (Electronic Control) B->D EWG/EDG Influence E 3-Substituted Pyrazole (Regioisomer A) C->E Cyclization F 5-Substituted Pyrazole (Regioisomer B) D->F Cyclization

    Logical workflow of regioselectivity in the Knorr pyrazole synthesis.

    Protocol 1: Regioselective Knorr Synthesis of Edaravone

    This protocol utilizes steric and electronic bias to selectively synthesize the target heterocycle.

    • Condensation: In a round-bottom flask, combine ethyl acetoacetate and ethanol. Slowly add phenylhydrazine (1.05 eq) while stirring vigorously.

      • Self-Validation Checkpoint: The addition is slightly exothermic. You will observe the formation of water droplets on the flask walls, confirming that imine/hydrazone formation is actively occurring[2].

    • Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) for 1-2 hours.

      • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexanes mobile phase. The reaction is complete when the starting ethyl acetoacetate spot is entirely consumed.

    • Precipitation: Remove the flask from the heat source. While the solution is still hot, slowly add deionized water with continuous stirring to induce precipitation.

    • Isolation: Cool the mixture in an ice bath to maximize the precipitation yield. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water followed by cold hexanes to remove non-polar impurities, then dry.

    Module 2: N-Alkylation of Pyrazoles - Overcoming Tautomeric Ambiguity

    The Mechanism & Causality: The similar electronic properties of the nitrogen atoms in the azole ring severely complicate the regioselective N-functionalization of pyrazoles[3]. Unsymmetric NH-pyrazoles undergo rapid tautomerism. Under standard basic conditions (e.g., alkyl halides with K₂CO₃), the alkylating agent attacks both nitrogens indiscriminately, leading to difficult-to-separate mixtures.

    FAQ & Troubleshooting

    Q: My N-alkylation of 3-substituted pyrazoles yields an inseparable mixture of N1 and N2 isomers. How do I achieve high N1 selectivity? A: Abandon standard alkyl halides. Instead, utilize a catalyst-free Michael addition using electron-deficient alkenes (such as ethyl acrylate). The regioselectivity is driven by attractive non-covalent interactions in the transition state between the 3-substituent of the pyrazole and the incoming electrophile, yielding exceptional N1 selectivity[4].

    Quantitative Data: Regioselectivity of Catalyst-Free Michael N-Alkylation The table below demonstrates how tuning the 3-substituent dictates the N1:N2 ratio during reaction with ethyl acrylate[4].

    Pyrazole SubstituentAlkylating AgentYield (%)Regioselectivity (N1:N2)
    3-NO₂Ethyl acrylate>90>99.9:1
    3-CO₂EtEthyl acrylate>90>99.9:1
    3-CF₃Ethyl acrylateHigh>99.9:1
    3-CH₃Ethyl acrylateTraceN/A (Steric mismatch)

    N_Alkylation_Pathways A Unsymmetric NH-Pyrazole (Tautomeric Mixture) BA BA A->BA B Standard Alkylation (Alkyl Halide, Base) D Mixture of N1 & N2 Isomers (Poor Regiocontrol) B->D Indiscriminate Attack C Michael Addition (Electron-Deficient Alkene) E Exclusive N1-Alkyl Pyrazole (>99.9:1 Selectivity) C->E Attractive TS Interactions BA->C

    Strategies for controlling N-alkylation regioselectivity in pyrazoles.

    Protocol 2: Highly Selective N1-Alkylation via Michael Addition
    • Reagent Combination: In a reaction vial, combine the 3-substituted 1H-pyrazole (e.g., 3-nitro-1H-pyrazole) with the Michael acceptor (e.g., ethyl acrylate, 1.2 eq)[4].

    • Incubation: Stir the mixture at room temperature under air. This is a catalyst-free process; no external base is required, preventing base-catalyzed side reactions[4].

    • Monitoring & Self-Validation: Monitor the reaction via GC/MS or ¹H NMR analysis.

      • Self-Validation Checkpoint: The complete disappearance of the parent pyrazole mass peak and the emergence of a single product peak confirms >99.9:1 regioselective conversion[4].

    • Isolation: Purify the resulting N1-alkyl pyrazole via standard silica gel chromatography to remove any trace unreacted Michael acceptor.

    Module 3: Mitigating Oxidation and Decomposition Side Reactions

    Q: My reaction mixture turns dark brown immediately upon heating, and the isolated yield is less than 30%. What is happening? A: Discoloration and the formation of heavy impurities are classic symptoms of hydrazine decomposition. Hydrazines—phenylhydrazine in particular—are highly sensitive to air and light, rapidly oxidizing to generate colored byproducts that interfere with the cyclization process.

    Troubleshooting Workflow:

    • Reagent Verification: Always verify the purity of your hydrazine before use. If the free-base liquid is discolored (yellow/brown instead of clear/pale), it must be freshly distilled under reduced pressure prior to the reaction.

    • Salt Substitution: To bypass stability issues entirely, substitute the free hydrazine with its corresponding hydrochloride salt (e.g., phenylhydrazine HCl). The salt is significantly more stable against oxidation. When using the salt, add a stoichiometric amount of a mild base (such as sodium acetate) to the reaction mixture to liberate the free hydrazine in situ.

    Sources

    Optimization

    Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Precursors

    Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common challenges when performing Suzuki coupling with pyrazole substrates?

    A1: The primary challenges often stem from the inherent properties of the pyrazole ring. The nitrogen atoms in the pyrazole can coordinate with the palladium catalyst, leading to its deactivation.[1] Additionally, issues such as low yield, competing side reactions like protodeboronation and homocoupling, and difficulties in achieving regioselectivity with polysubstituted pyrazoles are common hurdles.[2][3][4]

    Q2: How do I choose the right palladium catalyst and ligand for my pyrazole coupling?

    A2: The choice of catalyst and ligand is critical. For pyrazole substrates, highly active catalyst systems are often required. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can be beneficial as it doesn't require an in-situ reduction step.[2] Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective as they can promote the rate-limiting reductive elimination step and suppress side reactions.[2] The selection of the phosphine ligand can even influence the regioselectivity of the coupling on di(pseudo)halopyrazoles.[4]

    Q3: What is the role of the base in the Suzuki coupling of pyrazoles, and which one should I use?

    A3: The base plays multiple crucial roles in the Suzuki-Miyaura coupling. It facilitates the formation of the active organoborate species, which is more reactive towards transmetalation.[5][6] The choice of base can significantly impact the reaction's outcome.[7] For pyrazole substrates, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The strength and type of base can influence the extent of side reactions like protodeboronation.[1]

    Q4: Can the solvent system affect the outcome of my pyrazole Suzuki coupling?

    A4: Absolutely. The solvent can influence catalyst stability, reagent solubility, and even reaction selectivity.[8][9] Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are commonly used.[3] The presence of water is often necessary to dissolve the base and facilitate the formation of the boronate species.[3] For some pyrazole systems, microwave-assisted reactions in aqueous media have proven effective.[10][11]

    Q5: What are the main side reactions to watch out for, and how can they be minimized?

    A5: The most prevalent side reactions are protodeboronation and homocoupling.[2]

    • Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often promoted by water and certain bases.[12] Using fresh, high-purity boronic acid and carefully optimized conditions can minimize this.[1]

    • Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[7][13] Thoroughly degassing the reaction mixture is crucial to prevent this.[7]

    The Suzuki-Miyaura Catalytic Cycle

    The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

    Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)₂ (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Troubleshooting Guide

    This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of pyrazole precursors.

    Problem 1: Low or No Product Yield

    A low or complete lack of product formation is a frequent issue. A systematic screening of reaction parameters is the most effective approach to troubleshoot this.

    Low_Yield_Troubleshooting start Low or No Yield catalyst Is the Catalyst System Active? start->catalyst reagents Are Reagents High Quality? catalyst->reagents Yes catalyst_yes Screen Ligands & Increase Catalyst Loading catalyst->catalyst_yes No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_yes Optimize Base & Solvent reagents->reagents_yes No conditions_yes Monitor Reaction Progress (TLC, LC-MS) conditions->conditions_yes No conditions_no Increase Temperature & Ensure Proper Mixing conditions->conditions_no Yes catalyst_no Use Fresh Pd Source & Ensure Anaerobic Conditions reagents_no Use Fresh Boronic Acid/Ester & Anhydrous Solvents

    Caption: A workflow for troubleshooting low product yield.

    Potential Causes and Solutions
    Potential Cause Recommended Action Scientific Rationale
    Inactive Catalyst Use a fresh palladium source. Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[2][7] Consider using a more active pre-catalyst or ligand system.Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[2] Pyrazole nitrogens can also coordinate to the palladium, inhibiting its activity.[1]
    Poor Quality Reagents Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1][7] Ensure solvents are anhydrous and the base is of high quality.[2]Boronic acids are susceptible to protodeboronation, a side reaction that consumes the starting material.[1][2] Impurities in solvents or reagents can poison the catalyst.[1][9]
    Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[7] Gradually increase the reaction temperature, as many Suzuki couplings require heating.[15]The choice of base and solvent is highly interdependent and can significantly influence reaction rates and yields.[1][8] Higher temperatures can overcome activation energy barriers.
    Steric Hindrance For sterically hindered substrates, consider using bulkier, more electron-rich ligands (e.g., Buchwald-type ligands) and potentially higher reaction temperatures.Bulky ligands can promote the reductive elimination step, which is often rate-limiting for sterically demanding substrates.[2]
    Problem 2: Significant Side Product Formation

    The presence of significant side products, such as homocoupled biaryls or protodeboronated starting materials, can complicate purification and reduce the yield of the desired product.

    Troubleshooting Homocoupling

    Homocoupling is the self-coupling of the boronic acid.[3][7]

    • Primary Cause: Presence of oxygen or Pd(II) species.[7]

    • Solutions:

      • Rigorous Degassing: Sparge solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.[7] Perform the reaction under a strict inert atmosphere.

      • Use a Pd(0) Precatalyst: Employ catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the presence of Pd(II) at the start of the reaction.[3][7]

      • Slow Addition: Adding the boronic acid slowly can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

    Troubleshooting Protodeboronation

    Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[2][12]

    • Primary Cause: Presence of water and certain bases, especially at elevated temperatures.[1]

    • Solutions:

      • Use Anhydrous Conditions: While some water is often necessary, excessive amounts can be detrimental. Use anhydrous solvents where possible.[2]

      • Optimize the Base: A weaker base or a different base/solvent system may be beneficial.

      • Use Stable Boronic Acid Derivatives: Pinacol esters or MIDA boronates are more stable and less prone to protodeboronation.[7][15]

    Experimental Protocols

    Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Pyrazole Halide

    This protocol is a starting point and may require optimization for specific substrates.

    Materials:

    • Pyrazole halide (1.0 mmol)

    • Arylboronic acid (1.3 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[16]

    • Base (e.g., KOH, 2.0 mmol)[10]

    • Solvent system (e.g., EtOH/H₂O 1:1, 2 mL)[10]

    • Microwave reactor vial

    Procedure:

    • To a microwave reactor vial, add the pyrazole halide, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 5-30 minutes), which may be optimized.[16]

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography.[1]

    Protocol 2: Screening of Reaction Conditions (Conventional Heating)

    Materials:

    • Pyrazole halide (0.5 mmol)

    • Arylboronic acid (0.75 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.5 equiv.)[16]

    • Variety of degassed solvents (e.g., Toluene, Dioxane, DMF, each with a small percentage of water)[16]

    • Schlenk tubes or reaction vials

    Procedure:

    • Set up a parallel array of reactions in Schlenk tubes under an inert atmosphere.

    • To each tube, add the pyrazole halide, arylboronic acid, palladium precatalyst, and ligand.

    • To each tube, add a different base and solvent combination.

    • Heat the reactions to a consistent temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the progress of each reaction at set time points (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS.

    • Compare the results to identify the optimal combination of base and solvent for your specific substrates.

    Data Presentation: Optimizing Reaction Components

    The following table summarizes yields from a hypothetical screening of various reaction components for the Suzuki coupling of a generic bromopyrazole with phenylboronic acid.

    Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
    1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045
    2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O10085
    3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10092
    4Pd₂(dba)₃SPhosCs₂CO₃Toluene/H₂O11088
    5Pd(PPh₃)₄-K₂CO₃DMF/H₂O10078

    References

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Wang, et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 629-631. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

    • Kim, H., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6054-6058. Retrieved from [Link]

    • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

    • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1275-1283. Retrieved from [Link]

    • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

    • Garcia-Anton, J., et al. (2012). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 2(6), 1169-1178. Retrieved from [Link]

    • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

    • Chen, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(36), 9849-9856. Retrieved from [Link]

    • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3576-3579. Retrieved from [Link]

    • Alinezhad, H., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1433-1445. Retrieved from [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Retrieved from [Link]

    • Alinezhad, H., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1433-1445. Retrieved from [Link]

    • Gayo, A. M., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 346-352. Retrieved from [Link]

    • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... Retrieved from [Link]

    • Das, S., & Nath, J. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. Retrieved from [Link]

    • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

    • Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(43), 15306-15309. Retrieved from [Link]

    • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5). Retrieved from [Link]

    • Karch, R., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 161. Retrieved from [Link]

    • Acevedo, O., & Jorgensen, W. L. (2006). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Organic Letters, 8(14), 2881-2884. Retrieved from [Link]

    • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

    • ResearchGate. (2026, February 28). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Retrieved from [Link]

    • Mafa, M. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14383-14394. Retrieved from [Link]

    • Gorgani, L., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238-1269. Retrieved from [Link]

    • Rogers, L., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. Retrieved from [Link]

    • Amoedo, T. B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1188-1196. Retrieved from [Link]

    • ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Retrieved from [Link]

    • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3576-3579. Retrieved from [Link]

    • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

    • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

    • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8556-8567. Retrieved from [Link]

    Sources

    Troubleshooting

    HPLC Method Development &amp; Troubleshooting for Substituted Pyrazoles: A Technical Support Guide

    From the Senior Application Scientist's Desk: Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of substituted pyrazoles. As a class of compounds vital to pharmaceutical d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    From the Senior Application Scientist's Desk:

    Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of substituted pyrazoles. As a class of compounds vital to pharmaceutical development, the accurate assessment of their purity is non-negotiable. This guide is structured to function as a direct line to an application scientist, providing not just protocols but the underlying scientific reasoning to empower you in your method development and troubleshooting endeavors. We will move from foundational questions to a systematic development workflow and finally to a comprehensive troubleshooting guide, all grounded in established scientific principles and regulatory standards.

    Section 1: Frequently Asked Questions (FAQs) - Your Starting Point

    This section addresses the most common initial questions researchers face when beginning method development for substituted pyrazoles.

    Q1: What is a good starting point for column and mobile phase selection for substituted pyrazoles?

    A: For most substituted pyrazoles, a reversed-phase (RP) approach is the most effective starting point. The combination of a C18 column with a mobile phase consisting of acetonitrile and water is the industry-standard starting point due to its broad applicability.

    Application Scientist's Insight: Substituted pyrazoles are heterocyclic compounds that typically possess moderate polarity. A C18 stationary phase provides hydrophobic interactions with the pyrazole core and its substituents, which is the primary mechanism for retention in reversed-phase chromatography.[1] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic and nitrogen-containing compounds.

    A recommended universal starting point is summarized in the table below. This provides a robust foundation from which to optimize.

    ParameterRecommended Starting ConditionRationale
    Column L1 (C18), 5 µm, 4.6 x 150 mmVersatile, robust, and widely available. Balances efficiency and backpressure.
    Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides acidic pH to ensure consistent protonation of basic pyrazole nitrogens, improving peak shape.[2][3]
    Mobile Phase B Acetonitrile (ACN)Good UV transparency and lower viscosity.
    Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temp. 30 °CProvides better reproducibility than ambient temperature.
    Detection (UV) 254 nm or Diode Array Detector (DAD) Scan254 nm is a common wavelength for aromatic compounds. A DAD scan from 200-400 nm is highly recommended to find the optimal wavelength for your specific pyrazole derivative.[4]

    Q2: How does the substitution pattern on the pyrazole ring affect chromatographic behavior?

    A: The nature and position of substituents dramatically alter the polarity of the molecule, and thus its retention time.

    • Hydrophobic Substituents (e.g., phenyl, alkyl, chloro groups) will increase the molecule's non-polar character, leading to longer retention times on a C18 column.

    • Polar/Ionizable Substituents (e.g., -COOH, -NH2, -OH) will decrease retention time. For these compounds, mobile phase pH becomes a critical parameter to control retention and peak shape.

    Application Scientist's Insight: The key is to understand the pKa of your molecule. Pyrazole itself is weakly basic. Substituents can alter this basicity. If you have a basic substituent, working at a low pH (e.g., pH 2.5-3.5) will protonate the molecule, which can improve solubility in the mobile phase but also potentially lead to interactions with residual silanols on the silica backbone of the stationary phase, causing peak tailing.[5]

    Q3: What is the best detection wavelength for my substituted pyrazole?

    A: While 254 nm is a common starting point, the optimal wavelength depends on the molecule's specific chromophore. The most reliable method is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of your main peak. The wavelength of maximum absorbance (λ-max) should be chosen for quantitation to achieve the highest sensitivity.[6]

    Application Scientist's Insight: Using the λ-max not only improves sensitivity but can also enhance selectivity. Some impurities may have different UV spectra and might be "hidden" at 254 nm but become apparent at the λ-max of the main compound. Always check the spectra of your impurity peaks as well; if they differ significantly from the main peak, this is a good indicator of peak purity.

    Q4: Why is pH control of the mobile phase so critical for pyrazole analysis?

    A: The nitrogen atoms in the pyrazole ring are weakly basic.[5] Small changes in mobile phase pH near the pKa of the analyte can cause its ionization state to change, leading to dramatic shifts in retention time and poor peak shape.[7] Buffering the mobile phase ensures that the analyte is in a single, consistent ionic form throughout the analysis, which is crucial for reproducibility and robust peak shape.

    Application Scientist's Insight: A good rule of thumb is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa. For basic pyrazoles, a pH of 2.5-3.5 using formic, phosphoric, or trifluoroacetic acid (TFA) is common.[4][8] This ensures the molecule is fully protonated and behaves consistently. Unbuffered mobile phases can lead to frustratingly inconsistent results and methods that are not robust.

    Section 2: Systematic Method Development Workflow

    A structured approach to method development saves time and leads to a more robust final method. The goal is to find the "sweet spot" of resolution, analysis time, and sensitivity for your specific sample.

    Below is a diagram illustrating a logical workflow for developing a purity method for substituted pyrazoles.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile (ATP) (e.g., resolve all impurities >0.05%) SelectColumn Select Column (Start with C18, 5µm, 150x4.6mm) Start->SelectColumn SelectMP Select Mobile Phase (Start with A: 0.1% FA in H2O, B: ACN) SelectColumn->SelectMP RunGradient Run Broad Gradient (5-95% B over 20 min) SelectMP->RunGradient Evaluate Evaluate Initial Run - Peak Shape? - Resolution? - Retention Time? RunGradient->Evaluate OptimizeGradient Optimize Gradient Slope - Sharpen for target region - Reduce run time Evaluate->OptimizeGradient Good Separation AdjustMP Adjust Mobile Phase - Change pH (e.g., use phosphate buffer) - Switch organic (ACN to MeOH) Evaluate->AdjustMP Poor Peak Shape or Selectivity Finalize Finalize Method Parameters (Flow rate, Temperature, Wavelength) OptimizeGradient->Finalize AdjustMP->Evaluate ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano, C8) AdjustMP->ChangeColumn Still Poor Selectivity ChangeColumn->Evaluate Validate Perform Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness Finalize->Validate

    Caption: A systematic workflow for HPLC method development.

    Experimental Protocol: Initial Method Screening
    • Prepare the Mobile Phase:

      • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

      • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

    • Prepare the Sample:

      • Accurately weigh and dissolve the substituted pyrazole sample in a suitable solvent (ideally the mobile phase, e.g., 50:50 Water:ACN) to a concentration of approximately 1 mg/mL.

    • Set Up the HPLC System:

      • Install a C18, 4.6 x 150 mm, 5 µm column.

      • Set the column temperature to 30 °C.

      • Set the flow rate to 1.0 mL/min.

      • Set the UV detector to collect data from 200-400 nm (DAD/PDA) or at a fixed wavelength of 254 nm.

    • Run the Analysis:

      • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

      • Inject 10 µL of the sample.

      • Run the following gradient:

        Time (min) %A %B
        0.0 95 5
        20.0 5 95
        25.0 5 95
        25.1 95 5

        | 30.0 | 95 | 5 |

    • Evaluate the Chromatogram:

      • Assess the retention time of the main peak.

      • Look for the presence of any impurity peaks.

      • Evaluate the peak shape (asymmetry or tailing factor) of the main peak.

      • Determine the λ-max for the main peak and key impurities.

    Section 3: Troubleshooting Common HPLC Issues

    This section provides solutions to specific problems you may encounter during your experiments.

    Peak Shape Problems

    Q: My pyrazole peak is tailing significantly (Asymmetry > 1.5). What are the likely causes and how do I fix it?

    A: Peak tailing for basic compounds like pyrazoles is a classic problem, most often caused by secondary interactions with the stationary phase or issues with the mobile phase.

    TailingTroubleshooting Problem Peak Tailing Observed (Asymmetry > 1.5) Cause1 Cause 1: Silanol Interaction (Basic analyte interacts with acidic silica) Problem->Cause1 Cause2 Cause 2: Metal Chelation (Analyte chelates with metal ions in system/silica) Problem->Cause2 Cause3 Cause 3: Column Overload Problem->Cause3 Solution1a Solution: Lower Mobile Phase pH (Add 0.1% TFA or H3PO4 to protonate silanols) Cause1->Solution1a Solution1b Solution: Use End-capped Column (e.g., modern C18 with low silanol activity) Cause1->Solution1b Solution2 Solution: Add a Chelating Agent (e.g., 20-50mM EDTA to mobile phase) Cause2->Solution2 Solution3 Solution: Reduce Sample Concentration (Dilute sample by a factor of 5-10) Cause3->Solution3

    Caption: Decision tree for troubleshooting peak tailing.

    Application Scientist's Insight:

    • Silanol Interactions: The surface of silica-based columns has residual silanol groups (-Si-OH) which are acidic. The basic nitrogen atoms on your pyrazole can interact strongly with these sites via ion exchange, causing a portion of the molecules to lag behind the main peak band, resulting in tailing.[5] Lowering the mobile phase pH (to ~2.5) protonates these silanols, reducing their ionic interaction potential. Alternatively, using a high-purity, end-capped column minimizes the number of available silanols from the start.[2]

    • Metal Chelation: Some substituted pyrazoles can chelate with trace metal impurities (Fe, Al) present in the silica matrix or from stainless steel components of the HPLC. This also causes secondary retention. Adding a chelating agent like EDTA to the mobile phase can sequester these metal ions and improve peak shape.[7]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape. To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.

    Resolution & Selectivity Issues

    Q: I have a critical pair of impurities that are co-eluting with my main pyrazole peak. How can I improve resolution?

    A: Improving resolution requires changing the selectivity (α) of the chromatographic system. This is most effectively done by altering the mobile phase or the stationary phase chemistry.

    Application Scientist's Insight: According to the resolution equation, selectivity has the most significant impact on resolution.[1][9] Here are the most effective ways to alter selectivity, in order of ease:

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Methanol is a protic solvent and interacts differently with analytes, especially those capable of hydrogen bonding. This simple change can often significantly alter elution order and improve the resolution of co-eluting peaks.

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your main compound or the impurities, leading to large changes in retention and selectivity. This is particularly effective if the impurities have different pKa values than the main analyte.

    • Change the Stationary Phase: If mobile phase changes are insufficient, a change in column chemistry is the next logical step.

      • Phenyl-Hexyl Column: This phase provides π-π interactions in addition to hydrophobic interactions. It is an excellent choice for aromatic compounds like substituted pyrazoles and can provide unique selectivity compared to a C18.[1]

      • Cyano (CN) Column: This provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes. It is a good alternative for separating polar isomers.

    Sensitivity & Baseline Issues

    Q: My baseline is noisy and drifting, making it difficult to integrate low-level impurities. What are the common culprits?

    A: A noisy or drifting baseline is often a sign of issues with the mobile phase, detector, or column contamination.[10][11]

    Application Scientist's Insight:

    • Mobile Phase Issues:

      • Inadequate Degassing: Dissolved gas can outgas in the detector cell, causing noise. Ensure your mobile phase is freshly degassed.

      • Poor Mixing: If you are running a gradient with a buffer (e.g., phosphate) and a high percentage of organic, the buffer can precipitate, causing pressure fluctuations and baseline noise. Ensure buffer concentration is compatible with your organic phase percentage.[8]

      • Contamination: Using low-quality solvents or contaminated water can introduce impurities that show up as baseline noise, especially during a gradient.[12]

    • Detector Issues: A failing detector lamp (UV) will cause a significant increase in baseline noise and drift. Most HPLC software tracks lamp usage hours; check if it's near the end of its life.

    • Column Bleed: As a column ages, the bonded stationary phase can slowly hydrolyze and "bleed" off the column, causing a rising baseline during a gradient. This indicates the column may need to be replaced.

    Section 4: Advanced Topics

    Q: How should I approach a forced degradation study for a novel substituted pyrazole to ensure my method is stability-indicating?

    A: A forced degradation (or stress testing) study is a regulatory requirement and a critical part of method validation.[13][14] Its purpose is to demonstrate that your analytical method can separate the main drug substance from any degradation products that might form under stress conditions, thus proving it is "stability-indicating."[15]

    Protocol: Forced Degradation Study

    The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

    • Prepare Stock Solutions: Prepare a stock solution of your pyrazole API at ~1 mg/mL.

    • Apply Stress Conditions:

      • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 2, 4, and 8 hours.

      • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 2, 4, and 8 hours.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4, 8, and 24 hours.

      • Thermal Degradation: Expose the solid powder and a solution to 80 °C for 24 hours.

      • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analysis:

      • After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

      • Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method with a PDA/DAD detector.

    • Evaluation:

      • Specificity/Peak Purity: The primary goal is to demonstrate that the main analyte peak is free from any co-eluting degradants. Use the peak purity function in your chromatography data system (CDS) to assess the spectral homogeneity across the peak.

      • Mass Balance: The sum of the assay value of the main peak and the levels of all impurities and degradants should ideally be between 95-105% of the initial concentration, demonstrating that all degradation products are accounted for.

    Application Scientist's Insight: If a degradation product co-elutes with your main peak, the method is not stability-indicating. You must then return to the method development phase (Section 2) and re-optimize the separation by changing the mobile phase or column chemistry until all peaks are baseline resolved. Forced degradation is the ultimate test of your method's specificity.[16][17]

    References

    • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

    • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

    • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

    • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

    • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

    • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

    • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

    • Phenomenex. HPLC Column Selection Guide. [Link]

    • Sepuxianyun. Heterocycles Structural Analysis in HPLC Method Development. [Link]

    • SIELC Technologies. Separation of 3-Methylpyrazole on Newcrom R1 HPLC column. [Link]

    • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

    • Chromatography Today. Solving Common Errors in HPLC. [Link]

    • Labcompare. Troubleshooting Common HPLC Issues. [Link]

    • International Journal of Pharmaceutical and Applied Sciences. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

    • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

    • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

    • ResearchGate. Summary of forced degradation results. [Link]

    • ResearchGate. Impurity Profile of Phenazopyridine Hydrochloride through HPLC. [Link]

    • Acta Chromatographica. HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. [Link]

    • Agilent Technologies. How Do I Choose? A guide to HPLC column selection. [Link]

    Sources

    Optimization

    Scale-up challenges for the synthesis of pyrazole-based active pharmaceutical ingredients.

    Introduction Pyrazole-based structures are foundational scaffolds in a multitude of active pharmaceutical ingredients (APIs), valued for their diverse biological activities.[1][2][3] However, transitioning their synthesi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Pyrazole-based structures are foundational scaffolds in a multitude of active pharmaceutical ingredients (APIs), valued for their diverse biological activities.[1][2][3] However, transitioning their synthesis from the laboratory bench to a manufacturing scale introduces significant challenges that can impact yield, purity, and process safety. Common hurdles include controlling regioselectivity, managing impurity profiles, handling hazardous reagents like hydrazine, and ensuring consistent crystallization of the desired solid form.[4][5]

    This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured collection of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered during the scale-up of pyrazole API synthesis. Our goal is to equip you with the scientific rationale and actionable protocols needed to overcome these obstacles efficiently and safely.

    Part 1: Frequently Asked Questions (FAQs)

    This section provides rapid answers to common high-level questions encountered during the scale-up process.

    Q1: My pyrazole synthesis is producing a mixture of regioisomers. What is the most common cause and the first thing I should try to fix it?

    A1: The formation of regioisomers is the most frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The reaction's regioselectivity is highly dependent on solvent choice. As a first-line strategy, consider switching from traditional solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7] These non-nucleophilic solvents can dramatically increase regioselectivity by preventing competition with the hydrazine for attack at the more reactive carbonyl group, often favoring the formation of a single isomer.[6][7]

    Q2: The condensation reaction with hydrazine is highly exothermic. How can I manage this on a larger scale to prevent a thermal runaway?

    A2: Managing the exotherm from hydrazine condensation is critical for safety. Key scale-up strategies include:

    • Controlled Addition: Implement a slow, controlled addition of hydrazine hydrate to the reaction mixture.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.

    • Dilution: Use a sufficient volume of a suitable solvent to absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.

    Q3: I am observing colored impurities (yellow/red) in my final product. What is the likely source?

    A3: Colored impurities often stem from the degradation of the hydrazine starting material, which can be sensitive to air and light.[5] To mitigate this, ensure you are using high-purity hydrazine, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[8]

    Q4: My final API has inconsistent physical properties from batch to batch, affecting downstream processing. What could be the issue?

    A4: This is a classic sign of polymorphism, where the same chemical compound crystallizes into different solid-state forms (polymorphs).[9][10] Each polymorph can have different solubility, stability, and mechanical properties.[9] It is crucial to perform a polymorph screen and develop a robust crystallization protocol that consistently produces the desired, most stable form.[11]

    Part 2: In-Depth Troubleshooting Guides

    Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

    The Knorr synthesis, reacting a 1,3-dicarbonyl with a hydrazine, is a cornerstone of pyrazole chemistry but is often plagued by a lack of regioselectivity.[1][12][13]

    Problem: My reaction produces a nearly 1:1 mixture of the desired and undesired pyrazole regioisomers.

    This occurs when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the nucleophilic attack of the hydrazine.

    Troubleshooting Workflow: Regioselectivity

    G start Poor Regioselectivity (e.g., 1:1 Isomer Ratio) solvent Step 1: Modify Solvent System start->solvent temp Step 2: Adjust Reaction Temperature solvent->temp If selectivity is still poor sub_solvent1 Switch from EtOH to TFE or HFIP. Rationale: Fluorinated alcohols are non-nucleophilic and enhance selectivity. solvent->sub_solvent1 catalyst Step 3: Evaluate pH / Catalyst temp->catalyst If still unresolved sub_temp1 Lower the temperature. Rationale: Promotes kinetic control, which may favor one isomer. temp->sub_temp1 separation Step 4: Post-Synthesis Separation catalyst->separation If mixture is unavoidable sub_catalyst1 Screen acid/base catalysts. Rationale: pH can alter the relative electrophilicity of the carbonyls. catalyst->sub_catalyst1 sub_separation1 Develop robust chromatography or fractional crystallization methods. separation->sub_separation1

    Caption: Decision workflow for troubleshooting poor regioselectivity.

    Experimental Protocol: Enhancing Regioselectivity with TFE

    This protocol is a starting point for optimizing a reaction that shows poor selectivity in a traditional solvent like ethanol.

    • Dissolution: In a temperature-controlled reactor under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) (5-10 volumes).

    • Reagent Addition: At room temperature, add the substituted hydrazine (1.1 equivalents) to the solution over 30-60 minutes. Monitor the internal temperature to detect any exotherm.

    • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by HPLC or TLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFE.

    • Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any water-soluble components.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product ratio. If necessary, purify via silica gel column chromatography.

    Data Summary: Solvent Effect on Regioselectivity
    SolventTemperature (°C)Ratio (Isomer A : Isomer B)Reference
    Ethanol (EtOH)2555 : 45[6]
    2,2,2-Trifluoroethanol (TFE)2585 : 15[6]
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)2597 : 3 [6]
    Data adapted from a study on the synthesis of 3-trifluoromethylpyrazole derivatives, demonstrating the dramatic improvement in regioselectivity with fluorinated alcohols.[6]
    Guide 2: Process Safety Management for Hydrazine

    Hydrazine and its hydrates are highly toxic, corrosive, and can be dangerously unstable.[14][15] Their use in scale-up operations requires strict safety protocols.

    Problem: How do I safely handle and charge large quantities of hydrazine hydrate?

    Safe handling is paramount and involves a combination of engineering controls, personal protective equipment (PPE), and established procedures.

    Key Safety Considerations
    • Toxicity: Hydrazine is acutely toxic via all routes of exposure (inhalation, dermal, ingestion) and is a suspected carcinogen.[14] All handling must be done in a well-ventilated area, preferably within a closed system.[15]

    • Reactivity: It is a powerful reducing agent and can react violently with oxidizing agents, metal oxides, and acids.[16] It can also decompose, sometimes explosively, at elevated temperatures.

    • Flammability: Hydrazine has a very wide flammability range in air (4.7% to 100% by volume).[16]

    Protocol: Safe Charging of Hydrazine Hydrate at Pilot Scale
    • PPE: All personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant apron, butyl rubber gloves, and chemical safety goggles with a face shield.[16][17] A supplied-air respirator may be required depending on the setup.[16]

    • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) to remove oxygen before any reagents are charged. Maintain a positive inert gas blanket throughout the process.

    • Grounding: Ensure the reactor, charging vessel, and any transfer lines are properly bonded and grounded to prevent static electricity buildup.[14][18]

    • Transfer: Use a closed-system transfer method. Transfer hydrazine hydrate from its storage drum to the reactor via a pressure-rated chemical hose or dip tube connected to a metering pump. Avoid open pouring.

    • Temperature Control: Pre-cool the reactor contents to the specified starting temperature before beginning the hydrazine addition. Ensure the cooling system is operational and has the capacity to handle the reaction exotherm.

    • Controlled Addition: Add the hydrazine hydrate sub-surface at a slow, pre-determined rate. Continuously monitor the internal reactor temperature. Have an emergency cooling plan in place.

    • Decontamination: All equipment that comes into contact with hydrazine must be decontaminated. A common method is to rinse with a dilute solution of sodium hypochlorite (bleach), which oxidizes the residual hydrazine.

    Guide 3: Crystallization and Polymorph Control

    The final crystallization step defines the physical properties of the API. A lack of control can lead to batch failures and inconsistent product performance.

    Problem: A new, previously unseen polymorph appeared during scale-up, which has poor filtration characteristics and a different dissolution profile.

    The discovery of a new, more stable polymorph late in development is a significant challenge.[11] This requires re-evaluation of the crystallization process to ensure the consistent formation of this new, thermodynamically favored form.

    Troubleshooting Impurity Formation Pathways

    G start API in Solution cool Cooling Crystallization (Fast Cool Rate) start->cool anti Antisolvent Addition (Rapid Addition) start->anti form1 Metastable Polymorph (Form I - Kinetically Favored) cool->form1 anti->form1 slurry Slurry Maturation (Controlled Conditions) form2 Stable Polymorph (Form II - Thermodynamically Favored) slurry->form2 sub_slurry Slurrying the metastable form in a suitable solvent system allows it to convert to the most stable form, providing a reliable path to the desired product. slurry->sub_slurry form1->slurry Transformation over time

    Caption: Polymorph control pathways during crystallization.

    Protocol: Screening for the Thermodynamically Stable Polymorph
    • Objective: To identify the most stable polymorphic form and develop a process to produce it reliably.

    • Slurry Experiments:

      • Place a mixture of the known polymorphs (or the kinetic product) in several different solvents (e.g., methanol, acetonitrile, ethyl acetate, toluene) in sealed vials.

      • Agitate the slurries at both room temperature and an elevated temperature (e.g., 50 °C) for an extended period (e.g., 7 days).

      • Isolate the solids by filtration and analyze them using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

      • According to Ostwald's Rule of Stages, the form that remains or to which all other forms convert is the most stable under those conditions.

    • Process Development:

      • Once the stable form is identified, design a crystallization process that targets its formation directly.

      • This often involves a "seeded" process. Dissolve the crude API in a suitable solvent at an elevated temperature.

      • Cool the solution slowly to the point of supersaturation.

      • Add a small quantity (0.1-1.0% w/w) of seed crystals of the desired stable polymorph.

      • Continue the controlled cooling profile to allow the crystals to grow.

      • Isolate and dry the product, confirming its polymorphic identity via PXRD.

    References

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

    • Hydrazine Standard Operating Procedure. University of California, Santa Barbara Environmental Health & Safety.[Link]

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate.[Link]

    • Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]

    • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

    • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC).[Link]

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]

    • Hydrazine - Risk Management and Safety. University of California, Irvine.[Link]

    • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC).[Link]

    • Hydrazine and Other Corrosive and Flammable PHS. University of California, Santa Barbara Environmental Health & Safety.[Link]

    • Knorr pyrrole synthesis. Wikipedia.[Link]

    • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications.[Link]

    • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

    • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec.[Link]

    • Process for the regioselective synthesis of pyrazoles.
    • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.[Link]

    • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Semantic Scholar.[Link]

    • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.[Link]

    • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.[Link]

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]

    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.[Link]

    • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications.[Link]

    • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

    • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications.[Link]

    • Pyrazole. Britannica.[Link]

    • Everything You Need to Know About Pyrazolones. Prima Chemicals.[Link]

    • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: controlling regioselectiv...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity during the synthesis of 1,3,5-trisubstituted pyrazoles.

    When condensing asymmetric 1,3-diketones with substituted hydrazines (the classical Knorr synthesis), researchers frequently encounter a frustrating mixture of 1,3,5- and 1,5,3-isomers[1]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve exclusive regiocontrol.

    Troubleshooting the Classical Knorr Condensation

    Q1: Why am I getting a nearly 1:1 mixture of 1,3,5- and 1,5,3-isomers when reacting an asymmetric 1,3-diketone with an arylhydrazine?

    Causality & Mechanism: The lack of regioselectivity stems from the dual-electrophilic nature of the 1,3-diketone and the dual-nucleophilic nature of the hydrazine[2]. If the two carbonyl groups of your asymmetric diketone have similar electrophilicity, the terminal amino group of the hydrazine (NH₂) will attack both sites indiscriminately. This random initial imination dictates the final cyclization, locking you into an inseparable mixture of regioisomers.

    Q2: How can I force regioselectivity in the Knorr synthesis without changing my starting materials?

    Solution: You must differentiate the reactivity of the two carbonyls. This can be achieved using a multi-SO₃H Brønsted acidic ionic liquid (BAIL) in water, as established by[3]. The dense protonation sites of the BAIL selectively activate the more enolizable or sterically accessible carbonyl. This forces the initial nucleophilic attack of the hydrazine to occur exclusively at one site, leading to >99% regioselectivity[3].

    BAIL_Knorr A Asymmetric 1,3-Diketone (Two Carbonyls) C Uncatalyzed Knorr (Random Attack) A->C D BAIL Catalyst (Multi-SO3H) (Selective Activation) A->D B Hydrazine Derivative (NH2-NHR) B->C B->D E 1:1 Mixture of 1,3,5- & 1,5,3-Isomers C->E Similar Electrophilicity F Regiospecific Imine Intermediate D->F Enolization/Imination G Exclusive 1,3,5-Isomer (>96% Yield) F->G Cyclization

    Logical workflow of uncatalyzed Knorr condensation vs. BAIL-catalyzed regioselective synthesis.

    Advanced Regioselective Workflows

    Q3: My substituents at C3 and C5 are nearly identical (e.g., two different alkyl groups). The Knorr method fails completely. What is the most reliable alternative?

    Solution: Abandon the dual-electrophile system entirely. The most robust method for complete regiocontrol is the cross-coupling of N-alkylated tosylhydrazones with terminal alkynes, pioneered by [1].

    Causality & Mechanism: By using a terminal alkyne and a tosylhydrazone, you fundamentally change the reaction pathway. The base (t-BuOK) deprotonates the tosylhydrazone, generating a nucleophile that adds to the terminal alkyne[4]. The 18-crown-6 ether sequesters the potassium cation, maximizing the nucleophilicity of the hydrazone anion[1]. Following a 1,3-H shift and intramolecular cyclization, the 1,3,5-trisubstituted pyrazole is formed with 100% regioselectivity, as the structural assembly intrinsically prevents the formation of the 1,5,3-isomer[4].

    Tosylhydrazone_Pathway N1 N-Alkylated Tosylhydrazone N3 t-BuOK / 18-crown-6 (Pyridine, 80°C) N1->N3 N2 Terminal Alkyne N2->N3 N4 Nucleophilic Addition Intermediate N3->N4 Base Promoted N5 1,3-H Shift N4->N5 N6 Intramolecular Cyclization & Protonation N5->N6 N7 1,3,5-Trisubstituted Pyrazole (Complete Regioselectivity) N6->N7 -TsOH

    Mechanistic pathway of 1,3,5-trisubstituted pyrazole synthesis from N-tosylhydrazones and alkynes.

    Quantitative Data Summary

    The table below summarizes the expected outcomes when applying different synthetic strategies to asymmetric substrates.

    Synthesis MethodSubstratesCatalyst / BaseReaction TimeYield (%)Regioselectivity (1,3,5 : 1,5,3)
    Uncatalyzed Knorr Asymmetric 1,3-Diketone + HydrazineNone (Ethanol, Reflux)2 - 12 h50 - 75%~ 1 : 1 (Random)
    BAIL-Catalyzed Knorr Asymmetric 1,3-Diketone + HydrazineMulti-SO₃H BAIL (Water, RT)5 - 10 min82 - 96%> 99 : 1
    One-Pot Acylation Ketone + Acid Chloride + HydrazineLHMDS / Toluene1 - 3 h60 - 85%Substrate Dependent
    Tosylhydrazone Route N-Alkylated Tosylhydrazone + Alkynet-BuOK / 18-crown-6 (Pyridine, 80°C)12 h70 - 92%100 : 0 (Exclusive)

    Standardized Experimental Protocols

    To ensure reproducibility, every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate via TLC or LC-MS.

    Protocol A: Regioselective Synthesis via N-Alkylated Tosylhydrazones

    Adapted from[1]

    • Preparation: Charge an oven-dried reaction tube with the N-alkylated tosylhydrazone (0.18 mmol), terminal alkyne (0.72 mmol), t-BuOK (0.38 mmol), and 18-crown-6 (0.09 mmol)[1].

    • Solvent Addition: Add anhydrous pyridine (2.0 mL) to the mixture under an inert nitrogen atmosphere[4].

    • Reaction: Stir the mixture at 80 °C for 12 hours. Self-Validation: Monitor the disappearance of the tosylhydrazone via TLC (Hexanes/EtOAc 3:1)[4].

    • Workup: Cool the reaction to room temperature, quench with distilled water (10 mL), and extract with dichloromethane (3 × 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

    Protocol B: BAIL-Catalyzed Aqueous Synthesis

    Adapted from [3]

    • Preparation: In a round-bottom flask, combine the asymmetric 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol)[3].

    • Catalysis: Add the multi-SO₃H Brønsted acidic ionic liquid (15 mol%) dissolved in water (2.0 mL)[3].

    • Reaction: Stir aggressively at room temperature for 5–10 minutes. Self-Validation: The product often precipitates directly from the aqueous phase as the reaction reaches completion[3].

    • Isolation: Extract the mixture with ethyl acetate (3 × 5 mL). The BAIL catalyst remains entirely in the aqueous layer and can be reused for up to six consecutive runs without loss of activity[5].

    • Purification: Evaporate the organic solvent and recrystallize the crude product from ethanol.

    Protocol C: Rapid One-Pot Synthesis from Acid Chlorides and Ketones

    Adapted from [6]

    • Enolate Formation: Dissolve the ketone (1.0 equiv) in anhydrous toluene and cool to -78 °C. Slowly add LHMDS (1.1 equiv) and stir for 30 minutes[6].

    • Acylation: Add the acid chloride (1.0 equiv) dropwise. Allow the reaction to warm to room temperature over 1 hour. Self-Validation: Confirm the formation of the 1,3-diketone intermediate via LC-MS before proceeding[6].

    • Cyclization: Directly add hydrazine hydrate (1.5 equiv) and glacial acetic acid to the reaction mixture[6]. Stir at room temperature (or heat to 80 °C for sterically hindered substrates) until cyclization is complete.

    • Workup: Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via chromatography[6].

    References

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.[Link]

    • Application of a multi-SO3H Brønsted acidic ionic liquid in water: a highly efficient and reusable catalyst for the regioselective and scaled-up synthesis of pyrazoles under mild conditions. RSC Advances.[Link]

    • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Study of Pyrazole Carboxylic Acids as ALKBH1 Inhibitors: From Discovery to Cellular Efficacy

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Introduction: The Epigenetic Landscape of ALKBH1 DNA N6-methyladenine (6...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

    Introduction: The Epigenetic Landscape of ALKBH1

    DNA N6-methyladenine (6mA) has emerged as a critical epigenetic modification in eukaryotes. AlkB homolog 1 (ALKBH1) is currently the only validated 6mA demethylase, and its dysregulation is heavily implicated in tumorigenesis, particularly in gastric cancers and glioblastomas[1][2].

    Historically, exploring the biological function of ALKBH1 was hindered by a lack of potent, isoform-selective small-molecule inhibitors. Recent breakthroughs have identified 1H-pyrazole-4-carboxylic acid derivatives as the first highly potent ALKBH1 inhibitors[2][3]. However, translating these biochemical hits into cellular probes presents a classic medicinal chemistry challenge: the "permeability paradox" of carboxylic acids.

    This guide objectively compares the biochemical performance of base pyrazole carboxylic acids against their optimized prodrug and bioisosteric derivatives, providing self-validating experimental workflows for ALKBH1 inhibitor discovery.

    Mechanistic Insights: Targeting the α-KG Pocket

    ALKBH1 is an Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenase[2]. Pyrazole carboxylic acid inhibitors (such as Compound 13h and Compound 29) function as competitive inhibitors of α-KG [4].

    Causality of Binding: Structural biology (X-ray crystallography) reveals that these inhibitors occupy the endogenous α-KG binding pocket and extend into the substrate recognition region[4]. The carboxylic acid moiety mimics the carboxylate of α-KG, anchoring the molecule. Concurrently, the pyrazole and pyrimidine nitrogen atoms coordinate directly with the active site metal (often modeled with Mn(II) in crystallographic studies, substituting for Fe(II)), forming a highly stable chelation complex alongside residues His231, His287, and Asp233[4].

    ALKBH1_Mechanism Inhibitor Prodrug 29E (Cell Permeable) ActiveDrug Compound 29 (Active Inhibitor) Inhibitor->ActiveDrug Intracellular Hydrolysis ALKBH1 ALKBH1 Demethylase (Active Site) ActiveDrug->ALKBH1 Competes with α-KG (Target Binding) DNA DNA 6mA Levels (Accumulated) ALKBH1->DNA Inhibition of Demethylation AMPK AMPK Pathway (Upregulated) DNA->AMPK Epigenetic Modulation Cancer Gastric Cancer Cell Death AMPK->Cancer Tumor Suppression

    Caption: Mechanism of action for prodrug 29E in targeting ALKBH1 and suppressing gastric cancer.

    Comparative Performance: Base Acids vs. Prodrug Derivatives

    While base pyrazole carboxylic acids exhibit exceptional in vitro potency, their charged state at physiological pH severely limits cell membrane permeability[1][2]. To overcome this, researchers have employed prodrug strategies (e.g., esterification to yield Compound 29E) or synthesized bioisosteres (e.g., hydroxamic acid 16)[1][2].

    As shown in Table 1 , the ester prodrug 29E successfully penetrates gastric cancer cell lines (HGC27 and AGS), undergoes intracellular hydrolysis to release the active Compound 29, and significantly increases 6mA abundance, thereby upregulating the AMPK signaling pathway to inhibit tumor viability[1][5].

    Table 1: Quantitative Comparison of ALKBH1 Inhibitors
    Compound VariantScaffold TypeFP Assay IC₅₀ (µM)ITC K_d (µM)Cell PermeabilityCellular Efficacy (6mA Modulation)
    Compound 13h Pyrazole Carboxylic Acid0.026 ± 0.0130.112 ± 0.017PoorLow (Due to efflux/impermeability)
    Compound 16 Hydroxamic Acid DerivativeN/AN/AHighHigh (Effectively engages ALKBH1)
    Compound 29 Pyrazole Carboxylic Acid0.031 ± 0.007High AffinityPoorLow
    Compound 29E Ester Prodrug of 29N/A (Requires Hydrolysis)N/AHighHigh (Activates AMPK, reduces viability)

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the discovery of ALKBH1 inhibitors must follow a self-validating cascade. Binding does not inherently guarantee functional inhibition, and functional inhibition in vitro does not guarantee cellular target engagement. The following protocols establish a rigorous chain of causality.

    Workflow HTS 1. FP Assay Screening (Identify Pyrazole Hit) Biophysics 2. Biophysical Validation (DSF & ITC Assays) HTS->Biophysics Hit Triage Enzyme 3. LC-MS/MS Assay (Demethylase Inhibition) Biophysics->Enzyme Confirm Binding Optimization 4. SAR & Prodrug Synthesis (Overcome Permeability) Enzyme->Optimization Lead Optimization Cellular 5. Cellular & In Vivo Efficacy (6mA & Viability Metrics) Optimization->Cellular Efficacy Testing

    Caption: Step-by-step experimental workflow for the discovery and validation of ALKBH1 inhibitors.

    Protocol A: High-Throughput Fluorescence Polarization (FP)
    • Causality: FP is highly sensitive to changes in molecular volume. When a fluorescently labeled probe binds to the large ALKBH1 protein, its rotational diffusion slows, resulting in high polarization. A true competitive inhibitor will displace the probe, restoring rapid rotation and lowering the FP signal[2].

    • Step 1: Incubate recombinant ALKBH1 protein with a fluorescently labeled tracer in assay buffer (containing Fe(II) and ascorbate to maintain the active state).

    • Step 2: Add pyrazole carboxylic acid compounds in a dose-response format (e.g., 0.001 to 100 µM).

    • Step 3: Read polarization on a microplate reader. Calculate IC₅₀ using non-linear regression.

    Protocol B: Orthogonal Biophysical Validation (DSF & ITC)
    • Causality: To rule out Pan-Assay Interference Compounds (PAINS) or non-specific aggregators identified in the FP assay, Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) are mandatory[2][4]. DSF confirms direct target engagement via thermal stabilization (ΔTm), while ITC quantifies exact thermodynamic parameters (K_d, ΔH, ΔS) to prove a 1:1 stoichiometric binding event.

    • Step 1 (DSF): Mix ALKBH1, SYPRO Orange dye, and the inhibitor. Subject the plate to a thermal gradient (e.g., 25°C to 95°C) and monitor fluorescence. A positive shift (e.g., ΔTm of +11.42 °C for 13h) confirms stabilization[4].

    • Step 2 (ITC): Titrate the inhibitor into a cell containing ALKBH1. Measure the heat released/absorbed per injection to derive the dissociation constant (K_d).

    Protocol C: Functional LC-MS/MS Demethylase Assay
    • Causality: Binding to the α-KG pocket must translate to enzymatic shutdown. LC-MS/MS directly quantifies the conversion of a 6mA-containing bulge DNA substrate to unmethylated DNA, providing definitive proof of functional inhibition even in the presence of endogenous α-KG concentrations (e.g., 50–300 µM)[4].

    • Step 1: Incubate ALKBH1, bulge DNA substrate, α-KG, Fe(II), and the inhibitor at 37°C.

    • Step 2: Quench the reaction and digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.

    • Step 3: Quantify the ratio of 6mA to total adenine using LC-MS/MS to determine the functional IC₅₀.

    Conclusion

    The discovery of 1H-pyrazole-4-carboxylic acids marks a watershed moment in epigenetic drug discovery, providing the first highly potent and selective tools to probe ALKBH1 biology[1][2]. However, as demonstrated by the comparative data, the base carboxylic acids are strictly limited to in vitro applications due to poor permeability. The strategic implementation of prodrugs (like 29E) is absolutely critical for translating these biochemical hits into viable cellular probes and potential anti-gastric cancer therapeutics[1][5].

    References

    • Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 Journal of the American Chemical Society (JACS), 2024. URL:[Link]

    • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Journal of Medicinal Chemistry, 2024. URL:[Link]

    Sources

    Comparative

    Unlocking Pyrazole Pharmacophores: A Comparative Guide to Structural Elucidation via X-Ray Crystallography

    As application scientists in drug development, our primary directive is to eliminate structural ambiguity before a lead compound advances to preclinical trials. Pyrazole derivatives are "biologically privileged" scaffold...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As application scientists in drug development, our primary directive is to eliminate structural ambiguity before a lead compound advances to preclinical trials. Pyrazole derivatives are "biologically privileged" scaffolds found in numerous FDA-approved drugs, including celecoxib, ruxolitinib, and crizotinib. However, their unique chemistry presents a significant analytical hurdle: annular tautomerism and complex regioselectivity .

    When a pyrazole ring is unsymmetrically substituted, the mobile N-H proton can migrate between the N1 and N2 atoms, dynamically shifting the double bonds and interconverting 3-substituted and 5-substituted tautomers. Because the exact tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile within a target kinase's binding pocket, confirming the absolute 3D configuration is non-negotiable.

    This guide objectively compares structural elucidation techniques, demonstrating why1 remains the gold standard for pyrazole derivatives, and provides a field-proven, self-validating experimental workflow.

    Comparative Analysis: X-Ray Crystallography vs. Alternative Modalities

    While Solution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fall short when resolving the dynamic tautomerism of pyrazoles. In solution, rapid intermolecular proton exchange (often mediated by trace water or polar solvents) causes the NMR signals of the C3 and C5 positions to average out, resulting in broadened peaks that mask the true tautomeric ratio 2.

    By contrast, SCXRD locks the pyrazole into a solid-state lattice. This allows us to directly measure the electron density of the N-H proton and differentiate the C=N double bond from the C-N single bond, definitively identifying the tautomer.

    Table 1: Performance Comparison of Structural Elucidation Techniques for Pyrazoles
    Analytical TechniqueTautomer ResolutionAbsolute ConfigurationIntermolecular Interaction MappingSample RequirementThroughput
    Single-Crystal X-Ray (SCXRD) Definitive (Locks tautomer in solid state)Yes (via anomalous dispersion)High (Reveals dimers/catemers)High (Requires single crystal)Low
    Solution NMR (1H, 13C, 15N) Ambiguous (Averaged by rapid proton exchange)NoLow (Solvent-dependent)Low (~5-10 mg)High
    Solid-State NMR (CPMAS) High (Distinguishes N1 vs N2)NoModerateHigh (~30-50 mg)Medium
    Cryo-Electron Microscopy Low (Small molecules < 500 Da are challenging)Yes (If bound to large protein)High (Protein-ligand only)Low (Vitrified grid)Low

    Data Synthesis: While Solid-State NMR (CPMAS) provides excellent complementary data for solid-state tautomerism, only SCXRD provides the absolute atomic coordinates necessary for rigorous Structure-Based Drug Design (SBDD) 3.

    Quantitative Data: Crystallographic Markers of Pyrazole Tautomerism

    The causality behind X-ray crystallography's superiority lies in bond length geometry. In a localized pyrazole tautomer, the bond lengths are asymmetric. By analyzing the structural parameters, we can mathematically validate the tautomeric state without relying on the often-elusive hydrogen atom electron density.

    Table 2: Typical Bond Lengths Differentiating Pyrazole Tautomers
    Bond TypeExpected Length (Å)Diagnostic Significance
    C3 - N2 (Double Bond)~1.31 - 1.33 ÅConfirms N2 lacks a proton (Hydrogen acceptor).
    C5 - N1 (Single Bond)~1.35 - 1.38 ÅConfirms N1 bears the proton (Hydrogen donor).
    N1 - N2 (Hydrazine bridge)~1.36 - 1.38 ÅStandard internal reference for the pyrazole ring.

    Note: If the C3-N2 and C5-N1 bond lengths are nearly identical (~1.34 Å), it indicates either a disordered crystal structure (a 1:1 mixture of both tautomers in the lattice) or a highly delocalized system.

    Experimental Methodology: A Self-Validating Crystallography Protocol

    To achieve publication-quality structural data, the experimental workflow must be treated as a self-validating system. Every step, from solvent selection to cryocooling, must be logically justified to prevent the artificial induction of non-native tautomers.

    Step 1: Rational Crystallization Screening
    • Procedure: Dissolve >99% pure pyrazole derivative in a non-polar or aprotic solvent (e.g., dichloromethane, ethyl acetate, or toluene). Utilize the vapor diffusion method by placing the solution in an inner vial, surrounded by an outer vial containing an anti-solvent (e.g., hexane), and seal the system.

    • Causality: Why avoid protic solvents like methanol or water? Protic solvents can act as competitive hydrogen bond donors/acceptors, co-crystallizing with the pyrazole and artificially altering the tautomeric equilibrium. Aprotic solvents allow the pyrazole molecules to self-assemble into their native thermodynamic state (often forming cyclic dimers or infinite catemers)4.

    Step 2: Crystal Mounting and Cryocooling
    • Procedure: Select a single, un-twinned crystal (approx. 0.1–0.3 mm) under polarized light. Mount it on a goniometer head using a specialized cryo-loop and perfluoropolyether oil. Immediately submerge the crystal in a continuous nitrogen gas stream at 100 K.

    • Causality: Why 100 K? At room temperature, thermal vibrations smear the electron density, making the single N-H proton indistinguishable from background noise. Cryocooling freezes molecular motion, drastically reducing atomic displacement parameters (B-factors) and allowing precise localization of the hydrogen atom.

    Step 3: Diffraction Data Collection
    • Procedure: Irradiate the crystal using a microfocus X-ray source. For pyrazole derivatives lacking heavy atoms (e.g., halogens), use Copper (Cu Kα, λ = 1.5418 Å) radiation rather than Molybdenum (Mo Kα).

    • Causality: Cu Kα radiation provides a much stronger anomalous dispersion signal for lighter atoms (like Oxygen and Nitrogen), which is an absolute requirement for determining the correct absolute configuration (enantiomer) of chiral pyrazole derivatives.

    Step 4: Phase Problem Solution & Refinement (Validation Checkpoint)
    • Procedure: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F² (SHELXL).

    • Validation: The protocol validates itself through the R-factor (R1) . An R1 value of < 5% confirms that the calculated electron density model perfectly matches the experimental diffraction data, proving the regiochemistry and tautomeric state beyond a reasonable doubt 5.

    G A Pyrazole Synthesis & Purification B Crystallization Screening (Vapor Diffusion / Evaporation) A->B >99% Purity C Single Crystal Selection (Polarized Light) B->C Nucleation D X-Ray Diffraction Data Collection (100K) C->D Mounting E Phase Problem Solution & Refinement D->E Electron Density Map F Absolute Configuration & Tautomer Identification E->F R-factor < 5%

    Workflow for X-ray crystallographic elucidation of pyrazole derivatives.

    Pharmacological Implications of Structural Accuracy

    The necessity of this rigorous structural elucidation becomes apparent when examining the mechanism of action of pyrazole-based kinase inhibitors. In pathways such as JAK/STAT or PI3K/AKT, the pyrazole ring often acts as an ATP-competitive inhibitor, binding directly to the hinge region of the kinase.

    If a drug development team incorrectly identifies the tautomer due to ambiguous NMR data, computational docking models will position the hydrogen bond donors and acceptors backwards. This leads to catastrophic failures in subsequent lead optimization. X-ray crystallography ensures that the exact spatial orientation of the pharmacophore is known, allowing for the rational design of highly selective therapeutic agents.

    Pathway Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase JAK / PI3K Kinase Receptor->Kinase Activation Drug Pyrazole Inhibitor (e.g., Ruxolitinib) Drug->Kinase Competitive Binding (Confirmed via X-ray) Effector STAT / AKT Kinase->Effector Phosphorylation Output Cell Proliferation & Survival Effector->Output Transcription

    Mechanism of action for pyrazole-based kinase inhibitors.

    References

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH / Molecules.[Link]

    • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH / Molecules.[Link]

    • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications.[Link]

    Sources

    Validation

    A Comparative Guide to the Molecular Docking of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid with Key Protein Targets

    In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides an in-dep...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the molecular docking of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative, with two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Xanthine Oxidase (XO). Pyrazole carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide will elucidate the rationale behind target selection, provide a detailed, step-by-step docking protocol, and present a comparative analysis with known inhibitors, offering valuable insights for researchers and drug development professionals.

    The Scientific Rationale: Why COX-2 and Xanthine Oxidase?

    The selection of protein targets is a critical first step in any molecular docking study. For 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the choice of COX-2 and Xanthine Oxidase is underpinned by the established pharmacological profiles of structurally similar pyrazole-containing compounds.

    • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[4] The selective inhibition of COX-2 over its isoform, COX-1, is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4][5] Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, feature a pyrazole scaffold, highlighting the potential of our subject molecule as a COX-2 inhibitor.[6][7]

    • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[8][9] Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, XO inhibitors are a cornerstone in the treatment of these conditions.[8][10] Several studies have reported the potential of pyrazole derivatives as effective XO inhibitors, making it a compelling target for our investigation.[10][11]

    Experimental Workflow: A Self-Validating Docking Protocol

    To ensure the scientific integrity and reproducibility of our findings, we present a detailed and self-validating molecular docking workflow. This protocol is designed to be robust and can be adapted for various docking software.

    G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen 3D structure protein_prep Protein Preparation protein_prep->grid_gen Prepared receptor docking Molecular Docking grid_gen->docking Defined binding site pose_analysis Pose Analysis & Scoring docking->pose_analysis Docked poses comparison Comparative Analysis pose_analysis->comparison Binding energies & interactions

    Sources

    Comparative

    A Senior Application Scientist's Guide to Mass Spectrometry for the Structural Elucidation of Pyrazole Compounds

    For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates robust and unambiguous structural characterization. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric strategies for pyrazole analysis, moving beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

    The Analytical Imperative: Why Unambiguous Pyrazole Characterization Matters

    The biological activity and material properties of pyrazole-containing molecules are exquisitely sensitive to their substitution patterns. Regioisomers, such as 1,3- versus 1,5-disubstituted pyrazoles, can exhibit vastly different pharmacological profiles. Therefore, confirming the precise connectivity and substitution of the pyrazole ring is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR), ensuring patentability, and guaranteeing the safety and efficacy of a potential drug candidate.

    Ionization Techniques: A Comparative Analysis for Pyrazole Compounds

    The journey of a pyrazole molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome.

    • Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for the analysis of polar and semi-polar pyrazole derivatives that are often encountered in drug discovery.[1] It typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. The process involves applying a high voltage to a liquid sample to create an aerosol, which then desolvates to produce gas-phase ions.[1] ESI is the workhorse for liquid chromatography-mass spectrometry (LC-MS) applications.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a valuable alternative to ESI, particularly for less polar, thermally stable pyrazole compounds.[2] The ionization mechanism involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions.[2] Studies have shown that APCI can offer superior ionization efficiency for certain nitrogen-containing heterocycles, including pyrazoles.[3][4] This makes it a powerful tool for analyzing pyrazole-based pesticides and other less polar derivatives.[3][4]

    • Electron Ionization (EI): Primarily used in conjunction with gas chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. While not suitable for thermally labile or non-volatile pyrazoles, EI is excellent for analyzing smaller, more volatile derivatives.

    Table 1: Comparison of Ionization Techniques for Pyrazole Analysis

    Ionization TechniqueAnalyte PolarityThermal StabilityTypical ApplicationKey Advantage
    Electrospray Ionization (ESI) Polar to Semi-polarNot criticalLC-MS of drug candidates, metabolitesSoft ionization, minimal fragmentation, ideal for molecular weight
    Atmospheric Pressure Chemical Ionization (APCI) Less PolarRequiredLC-MS of pesticides, less polar compoundsEfficient for certain heterocycles, complements ESI
    Electron Ionization (EI) Non-polar, VolatileRequiredGC-MS of small, volatile pyrazolesExtensive, reproducible fragmentation for structural fingerprinting

    The Power of High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

    While ionization gets the pyrazole into the gas phase as an ion, the mass analyzer and subsequent fragmentation experiments reveal the intricate structural details.

    High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide highly accurate mass measurements (typically <5 ppm error).[5] This capability is crucial for:

    • Unambiguous Elemental Formula Determination: HRMS allows for the confident assignment of the elemental composition of the molecular ion and its fragments, which is a cornerstone of structural elucidation.[5]

    • Differentiating Isobaric Interferences: In complex matrices, HRMS can distinguish between the target pyrazole and other co-eluting compounds that may have the same nominal mass but different elemental formulas.

    Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for probing molecular structure by isolating an ion of interest (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting product ions.[6][7] This process, often achieved through Collision-Induced Dissociation (CID), provides a fragmentation pattern that is characteristic of the precursor ion's structure. For pyrazoles, MS/MS is indispensable for differentiating isomers that are indistinguishable by their molecular weight alone.[8]

    Deciphering the Code: Characteristic Fragmentation Patterns of Pyrazoles

    The fragmentation of the pyrazole ring under mass spectrometric conditions follows predictable pathways that provide a wealth of structural information.

    Under Electron Ionization (EI): The fragmentation of the unsubstituted pyrazole ring primarily proceeds through two main routes[9]:

    • Expulsion of Hydrogen Cyanide (HCN): A characteristic loss of 27 Da.

    • Loss of a Nitrogen Molecule (N2): Often preceded by the loss of a hydrogen atom, leading to a loss of 28 Da from the [M-H]+ ion.

    Substituents on the pyrazole ring significantly influence the fragmentation pathways. For example:

    • 4-Nitropyrazoles: Show characteristic losses of NO2 (46 Da) and NO (30 Da).[9][10]

    • 4-Phenylpyrazoles: The fragmentation often involves the loss of HCN from the molecular ion, followed by further fragmentation of the phenyl-containing fragment.[9][10]

    Under ESI-MS/MS (CID): In soft ionization techniques, the protonated molecule [M+H]+ is the precursor for MS/MS analysis. The fragmentation patterns can be highly diagnostic for isomeric differentiation. For instance, in a study of N-pyrazolylmethyl N-phenylpiperazines, a single dominant fragment ion was characteristic of the pyrazole series, allowing for straightforward isomeric differentiation.[8] The specific fragmentation pathways will depend on the nature and position of the substituents, often involving cleavages at the bonds connecting the substituents to the pyrazole ring.

    Visualizing Fragmentation: A Key to Understanding

    The following diagram illustrates a generalized fragmentation workflow for a substituted pyrazole using MS/MS.

    M_H Substituted Pyrazole [M+H]+ Fragment_A Fragment A (Loss of R1) M_H->Fragment_A CID Fragment_B Fragment B (Loss of R2) M_H->Fragment_B CID Fragment_C Fragment C (Ring Cleavage) M_H->Fragment_C CID

    Caption: Generalized MS/MS Fragmentation Workflow.

    A Practical Workflow: LC-HRMS/MS Analysis of a Novel Pyrazole Derivative

    This section provides a self-validating protocol for the structural confirmation of a newly synthesized pyrazole compound.

    Objective: To confirm the molecular weight, elemental composition, and obtain structural information for a novel N-phenyl-substituted pyrazole carboxamide.

    Experimental Protocol:

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the synthesized pyrazole compound.

      • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

      • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.

    • Liquid Chromatography (LC) Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: A typical gradient would be 5-95% B over 5-10 minutes. This should be optimized to ensure good peak shape and separation from any impurities.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • Mass Spectrometry (MS) Conditions (using an Orbitrap or Q-TOF instrument):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Full Scan MS (MS1):

        • Mass Range: m/z 100-1000

        • Resolution: >60,000

        • Data Acquisition: Profile mode

      • Tandem MS (MS2):

        • Acquisition Mode: Data-Dependent Acquisition (DDA) or "TopN" mode, where N is typically 3-5. The instrument will automatically select the N most intense ions from the full scan for fragmentation.

        • Isolation Window: 1-2 Da

        • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) or a collision energy spread to ensure a wide range of fragments are generated.

        • Resolution: >15,000

    Data Analysis and Interpretation Workflow:

    Acquire Acquire LC-HRMS/MS Data Extract Extract Chromatogram for [M+H]+ Acquire->Extract Analyze Analyze MS/MS Spectrum Acquire->Analyze Determine Determine Elemental Formula from Accurate Mass Extract->Determine Confirm Confirm Structure Determine->Confirm Propose Propose Fragmentation Pathway Analyze->Propose Propose->Confirm

    Caption: Data Analysis Workflow for Structural Elucidation.

    • Confirm Molecular Weight: Extract the ion chromatogram for the theoretical [M+H]+ of your target pyrazole. The measured accurate mass from the MS1 spectrum should be within 5 ppm of the calculated mass.

    • Determine Elemental Formula: Use the instrument software to calculate the most likely elemental formula based on the accurate mass and isotopic pattern. This provides a high-confidence confirmation of the compound's composition.

    • Interpret MS/MS Spectrum: Analyze the high-resolution MS/MS spectrum. Identify key fragment ions and propose logical neutral losses (e.g., loss of the carboxamide group, cleavage of the N-phenyl bond, fragmentation of the pyrazole ring).

    • Propose Fragmentation Pathway: Map the observed fragments to the proposed structure. This process is akin to solving a puzzle, where the pieces are the product ions and the final picture is the confirmed structure of your pyrazole. Computational tools and spectral databases can aid in this process.[11][12][13]

    Advanced Techniques: The Next Frontier with Ion Mobility-Mass Spectrometry (IM-MS)

    For particularly challenging cases, such as the separation of very similar isomers that are not resolved by chromatography, ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation.[14][15][16] IM-MS separates ions based on their size, shape, and charge in the gas phase.[15][16] This can provide a "collision cross-section" (CCS) value, which is a characteristic physical property of the ion. By coupling ion mobility with LC and MS, a powerful three-dimensional separation is achieved, enhancing the ability to resolve and identify even the most challenging pyrazole isomers.[14]

    Conclusion: A Multi-faceted Approach to Certainty

    The structural elucidation of pyrazole compounds via mass spectrometry is not a one-size-fits-all process. A successful analysis relies on a logical and informed selection of ionization techniques, mass analyzers, and experimental conditions. By combining the power of high-resolution mass spectrometry for elemental formula determination with the detailed structural insights from tandem mass spectrometry, researchers can confidently and unambiguously characterize these vital chemical entities. As technology evolves, advanced techniques like ion mobility will further refine our ability to distinguish subtle isomeric differences, pushing the boundaries of molecular characterization in drug discovery and beyond.

    References

    • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

    • Rodrigues, J. A. R., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry. Available at: [Link]

    • Wang, Y. F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

    • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

    • Singh, S. P., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Annali di Chimica. Available at: [Link]

    • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Application Note. Available at: [Link]

    • Wang, Y. F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

    • Patel, H., et al. (2018). Mass fragmentation pattern of compound 4d. ResearchGate. Available at: [Link]

    • Wang, Y. F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. ResearchGate. Available at: [Link]

    • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

    • Cajka, T., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Available at: [Link]

    • Richardson, K., et al. (2020). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Expert Review of Proteomics. Available at: [Link]

    • Marks, J. H., et al. (2015). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. Available at: [Link]

    • Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. Available at: [Link]

    • Mondal, T., & Ghosh, S. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science. Available at: [Link]

    • L'Heureux, J., et al. (2019). Separation of biologically relevant isomers on an Orbitrap mass spectrometer using high-resolution drift tube ion mobility and varied drift gas mixtures. Rapid Communications in Mass Spectrometry. Available at: [Link]

    • Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

    • IntechOpen. (2023). Ion Mobility Mass Spectrometry: Instrumentation and Applications. IntechOpen. Available at: [Link]

    • TOFWERK. (2023). Isomer Separation with Vocus Ion Mobility Spectrometry. AZoM. Available at: [Link]

    • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

    • Tose, L. V., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules. Available at: [Link]

    • S., Vidhya. (2009). Advanced Hyphenated Techniques in Analytical Chemistry. ResearchGate. Available at: [Link]

    • Zhang, J., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm. Available at: [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

    • Van der Jeught, S., et al. (2023). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. Digital Discovery. Available at: [Link]

    • Goldman, A., et al. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. Available at: [Link]

    • Goldman, A., et al. (2023). Neural spectral prediction for structure elucidation with tandem mass spectrometry. American Chemical Society. Available at: [Link]

    • The Organic Chemistry Tutor. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

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    Sources

    Validation

    A Senior Application Scientist's Guide to the Synthesis of Pyrazole-4-Carboxylic Acids: A Head-to-Head Comparison of Synthetic Routes

    For the dedicated researcher, scientist, and drug development professional, the pyrazole-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of pharmaceuticals, from...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For the dedicated researcher, scientist, and drug development professional, the pyrazole-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of pharmaceuticals, from anti-inflammatory agents like celecoxib to targeted cancer therapies, underscores the critical importance of efficient and scalable synthetic access to this privileged heterocyclic core. The choice of synthetic strategy is a pivotal decision, profoundly impacting yield, purity, cost-effectiveness, and the overall timeline of a research and development program.

    This in-depth technical guide provides a head-to-head comparison of the most prominent synthetic routes to pyrazole-4-carboxylic acids. Moving beyond a mere recitation of reaction schemes, we will delve into the underlying mechanistic principles, the causal factors guiding experimental choices, and the practical considerations that inform the selection of one route over another. Each protocol presented is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

    The Strategic Importance of the Pyrazole-4-Carboxylic Acid Moiety

    The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an exceptional pharmacophore. The carboxylic acid functionality at the 4-position provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. Its ability to participate in key interactions with biological targets has cemented its role in the development of numerous blockbuster drugs.

    Comparative Analysis of Key Synthetic Strategies

    The synthesis of pyrazole-4-carboxylic acids can be broadly approached through several distinct strategies, each with its own set of advantages and limitations. We will now explore the most significant of these, providing a critical evaluation to guide your synthetic planning.

    The Classical Approach: Knorr-Type Cyclocondensation followed by Hydrolysis

    The Knorr pyrazole synthesis, a venerable yet enduringly relevant method, remains a workhorse for the construction of the pyrazole core.[1] In the context of pyrazole-4-carboxylic acids, this typically involves a two-step sequence: the initial cyclocondensation of a β-ketoester with a hydrazine derivative to form a pyrazole-4-carboxylate ester, followed by hydrolysis to the desired carboxylic acid.

    Mechanism and Rationale:

    The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction of the hydrazine with the more reactive ketone of the β-ketoester. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring. The choice of a β-ketoester as the 1,3-dicarbonyl component directly installs the ester functionality at the desired 4-position.

    Advantages:

    • Robust and Widely Applicable: The Knorr synthesis is a well-established and reliable method with a broad substrate scope.[1]

    • Readily Available Starting Materials: β-ketoesters and hydrazines are common and often commercially available reagents.

    • Scalability: This route has been successfully implemented on an industrial scale, notably in the synthesis of celecoxib.[2]

    Limitations:

    • Regioselectivity Issues: When using unsymmetrical β-ketoesters and substituted hydrazines, the formation of regioisomeric products is a significant challenge, often requiring tedious separation.[2]

    • Two-Step Process: The necessity of a separate hydrolysis step adds to the overall reaction time and complexity.

    Workflow for Knorr-Type Synthesis and Hydrolysis

    cluster_0 Step 1: Knorr Cyclocondensation cluster_1 Step 2: Hydrolysis Start_1 β-Ketoester + Hydrazine Derivative Process_1 Cyclocondensation (e.g., EtOH, cat. Acid) Start_1->Process_1 Product_1 Pyrazole-4-carboxylate Ester Process_1->Product_1 Start_2 Pyrazole-4-carboxylate Ester Product_1->Start_2 Process_2 Hydrolysis (e.g., LiOH, THF/H₂O) Start_2->Process_2 Product_2 Pyrazole-4-carboxylic Acid Process_2->Product_2

    Caption: Workflow for the two-step synthesis of pyrazole-4-carboxylic acids via the Knorr cyclocondensation and subsequent hydrolysis.

    The Vilsmeier-Haack Approach: A Two-Step Formylation and Oxidation Cascade

    The Vilsmeier-Haack reaction provides an alternative and powerful two-step strategy for accessing pyrazole-4-carboxylic acids.[3] This method involves the initial formylation of a hydrazone at the 4-position to yield a pyrazole-4-carbaldehyde, which is then oxidized to the corresponding carboxylic acid.[4]

    Mechanism and Rationale:

    The Vilsmeier reagent (formed from a substituted formamide like DMF and an acid chloride like POCl₃) acts as an electrophile, attacking the electron-rich carbon of the hydrazone, leading to cyclization and formylation in a single pot. The resulting aldehyde is a stable intermediate that can be readily oxidized using a variety of reagents.

    Advantages:

    • Good Regiocontrol: The Vilsmeier-Haack reaction often provides excellent regioselectivity, directly installing the formyl group at the 4-position.[3]

    • Versatility of Hydrazone Precursors: A wide range of hydrazones can be employed, allowing for diverse substitution patterns on the final pyrazole ring.

    • Milder Oxidation Conditions: The oxidation of the intermediate aldehyde can often be achieved under milder conditions compared to other methods.

    Limitations:

    • Two-Step Process: Similar to the Knorr synthesis, this is a two-step sequence requiring isolation of the intermediate aldehyde.

    • Harsh Vilsmeier Reagents: The Vilsmeier reagent is corrosive and requires careful handling.

    Workflow for Vilsmeier-Haack Formylation and Oxidation

    cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation Start_1 Hydrazone Process_1 Vilsmeier-Haack Reagent (DMF, POCl₃) Start_1->Process_1 Product_1 Pyrazole-4-carbaldehyde Process_1->Product_1 Start_2 Pyrazole-4-carbaldehyde Product_1->Start_2 Process_2 Oxidation (e.g., V catalyst, H₂O₂) Start_2->Process_2 Product_2 Pyrazole-4-carboxylic Acid Process_2->Product_2

    Caption: Workflow for the two-step synthesis of pyrazole-4-carboxylic acids via the Vilsmeier-Haack reaction and subsequent oxidation.

    Modern Strategies: 1,3-Dipolar Cycloaddition

    1,3-dipolar cycloaddition reactions represent a more contemporary and highly efficient approach to pyrazole synthesis, often providing excellent control over regioselectivity.[5] This method involves the reaction of a 1,3-dipole (such as a nitrile imine generated in situ) with a dipolarophile (such as an alkyne).

    Mechanism and Rationale:

    The [3+2] cycloaddition reaction proceeds in a concerted fashion, leading to the formation of the five-membered pyrazole ring in a single step. By choosing an appropriately substituted alkyne bearing an ester group, pyrazole-4-carboxylate esters can be synthesized directly.

    Advantages:

    • High Regioselectivity: The concerted nature of the cycloaddition often leads to a single regioisomer, a significant advantage over the Knorr synthesis.[5]

    • Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out under mild conditions.

    • Green Chemistry Approaches: The use of aqueous micellar catalysis for this reaction has been reported, offering a more environmentally benign synthetic route.[6]

    Limitations:

    • Availability of Starting Materials: The synthesis of the required 1,3-dipoles and substituted alkynes can sometimes be more complex than for the classical methods.

    • Safety Concerns: Some precursors to 1,3-dipoles, such as diazo compounds, can be hazardous and require careful handling.

    Workflow for 1,3-Dipolar Cycloaddition

    cluster_0 1,3-Dipolar Cycloaddition cluster_1 Hydrolysis Start_1 1,3-Dipole (e.g., Nitrile Imine) Process_1 [3+2] Cycloaddition Start_1->Process_1 Start_2 Dipolarophile (e.g., Alkyne Ester) Start_2->Process_1 Product_1 Pyrazole-4-carboxylate Ester Process_1->Product_1 Start_3 Pyrazole-4-carboxylate Ester Product_1->Start_3 Process_2 Hydrolysis Start_3->Process_2 Product_2 Pyrazole-4-carboxylic Acid Process_2->Product_2

    Caption: Workflow for the synthesis of pyrazole-4-carboxylic acids via 1,3-dipolar cycloaddition and subsequent hydrolysis.

    The Efficiency of Multicomponent Reactions (MCRs)

    Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation.[7] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, including those bearing a carboxylic acid ester at the 4-position.[8]

    Mechanism and Rationale:

    MCRs for pyrazole synthesis typically involve the condensation of three or more starting materials, such as an aldehyde, a β-ketoester, and a hydrazine, often in the presence of a catalyst. The reaction proceeds through a cascade of interconnected reactions, forming the pyrazole ring with high atom economy.

    Advantages:

    • High Efficiency and Atom Economy: MCRs are inherently efficient, combining multiple synthetic steps into a single operation and minimizing waste.[7]

    • Operational Simplicity: The one-pot nature of MCRs simplifies experimental procedures and reduces purification efforts.

    • Molecular Diversity: By varying the different components, a wide range of substituted pyrazoles can be readily accessed.

    Limitations:

    • Reaction Optimization: Finding the optimal conditions for a multicomponent reaction can be challenging, as it involves balancing the rates of several competing reactions.

    • Limited to Specific Substitution Patterns: While versatile, specific MCRs are often tailored to produce a particular substitution pattern on the pyrazole ring.

    Workflow for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

    cluster_0 Four-Component Reaction Start_1 Aldehyde Process_1 One-Pot Reaction (e.g., EtOH, cat. Piperidine) Start_1->Process_1 Start_2 Malononitrile Start_2->Process_1 Start_3 β-Ketoester Start_3->Process_1 Start_4 Hydrazine Start_4->Process_1 Product_1 Highly Substituted Pyrazole Derivative Process_1->Product_1

    Caption: Generalized workflow for a four-component reaction to synthesize a highly substituted pyrazole derivative.

    Quantitative Performance Comparison

    To facilitate an objective comparison, the following table summarizes typical performance metrics for the synthesis of pyrazole-4-carboxylic acids or their immediate ester precursors via the discussed routes. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates and catalysts used.

    Synthetic RouteTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey Disadvantages
    Knorr Cyclocondensation & Hydrolysis 60-90 (cyclocondensation)[2]2-24 h (cyclocondensation)RefluxRobust, scalable, readily available starting materials.Potential for regioisomers, two-step process.
    Vilsmeier-Haack & Oxidation 70-95 (formylation)[3], 62-92 (oxidation)[9]4-6 h (formylation)[10], 1-2 h (oxidation)[9]70-80°CGood regiocontrol, versatile precursors.Two-step process, harsh reagents.
    1,3-Dipolar Cycloaddition 70-90[6]12-24 hRoom Temp.High regioselectivity, mild conditions, green chemistry options.Availability of starting materials, potential hazards.
    Multicomponent Reactions 75-95[7]0.5-12 hRoom Temp. to RefluxHigh efficiency, atom economy, operational simplicity.Reaction optimization can be complex.

    Detailed Experimental Protocols

    To provide actionable insights, the following section details representative experimental protocols for the key synthetic routes discussed.

    Protocol 1: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate via Knorr Cyclocondensation

    Materials:

    • Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic)

    Procedure:

    • Dissolve ethyl 2-methyl-3-oxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add methylhydrazine to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

    Protocol 2: Hydrolysis of Ethyl 1,5-Dimethyl-1H-pyrazole-4-carboxylate

    Materials:

    • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Lithium hydroxide (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    Procedure:

    • Dissolve the pyrazole-4-carboxylate ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-4-carboxylic acid.

    Protocol 3: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

    Materials:

    • Acetophenone phenylhydrazone (1.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring.

    • To this Vilsmeier reagent, add a solution of acetophenone phenylhydrazone in DMF dropwise.

    • After the addition is complete, heat the reaction mixture to 70-80°C and stir for 4-6 hours.[10]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).

    • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

    Protocol 4: Oxidation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde to the Carboxylic Acid

    Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Vanadium(V) oxide (catalytic)

    • 30% Hydrogen peroxide (H₂O₂)

    • Acetone

    Procedure:

    • Suspend the pyrazole-4-carbaldehyde and a catalytic amount of vanadium(V) oxide in acetone.

    • Slowly add 30% hydrogen peroxide to the suspension at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium sulfite.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization.[4]

    Conclusion and Future Outlook

    The synthesis of pyrazole-4-carboxylic acids is a mature field with a rich arsenal of synthetic methodologies. The classical Knorr synthesis and the Vilsmeier-Haack approach remain highly relevant, particularly for large-scale production where cost and availability of starting materials are paramount. However, for the synthesis of complex and highly functionalized derivatives, modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer unparalleled efficiency and regiocontrol.

    The increasing emphasis on green and sustainable chemistry will undoubtedly drive further innovation in this area. The development of catalytic and environmentally benign versions of these classical and modern reactions will be a key focus of future research. For the practicing chemist, a thorough understanding of the strengths and weaknesses of each synthetic route is essential for making informed decisions that will ultimately accelerate the discovery and development of new pyrazole-based therapeutics.

    References

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    • The Journal of Organic Chemistry. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
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    • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
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    Comparative

    Validating the Mechanism of Action for Pyr-X21: A Comparative Guide to Next-Generation Pyrazole-Based JAK2 Inhibitors

    For researchers and drug development professionals targeting myeloproliferative neoplasms (MPNs), achieving high kinase selectivity remains a central pharmacological challenge. While first-generation Janus kinase (JAK) i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals targeting myeloproliferative neoplasms (MPNs), achieving high kinase selectivity remains a central pharmacological challenge. While first-generation Janus kinase (JAK) inhibitors have transformed the treatment landscape, off-target effects—particularly the dual inhibition of JAK1 and JAK2—often lead to dose-limiting immunosuppression and cytopenias.

    This technical guide evaluates Pyr-X21 , a novel 4-amino-1H-pyrazole derivative, comparing its mechanism of action (MoA) and performance metrics against established clinical alternatives, Ruxolitinib and Fedratinib. By detailing the causality behind our validation frameworks, this guide provides a self-validating system for assessing target engagement and cellular efficacy.

    Mechanism of Action: The Pyrazole Advantage

    The structural rationale behind Pyr-X21 relies on the unique properties of the pyrazole scaffold. In the active "DFG-in" conformation of the JAK2 kinase domain, the pyrazole ring functions as a bioisostere of the adenine fragment found in ATP. This allows the molecule to lodge deeply within the ATP-binding pocket, forming highly stable, critical hydrogen bonds with the main chain atoms of the hinge region, specifically Glu930 and Leu932 [1][2].

    Unlike Ruxolitinib (a pyrrolo[2,3-d]pyrimidine derivative) which exhibits near-equal affinity for JAK1 and JAK2, the specific 4-amino substitution on the Pyr-X21 pyrazole core creates steric bulk that clashes with the slightly narrower ATP-binding pocket of JAK1, thereby driving its high JAK2 selectivity.

    G Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT5 STAT5 (Inactive) JAK2->STAT5 Phosphorylates PyrX21 Pyr-X21 (Pyrazole Agent) PyrX21->JAK2 ATP-Competitive Inhibition pSTAT5 Phospho-STAT5 (Active) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription pSTAT5->Nucleus Translocates

    Figure 1: JAK2/STAT5 signaling pathway and ATP-competitive inhibition by Pyr-X21.

    Comparative Performance Data

    To objectively assess Pyr-X21, we benchmarked its biochemical and cellular performance against Ruxolitinib and Fedratinib. The data below summarizes the IC₅₀ values across the JAK family and the downstream cellular efficacy.

    Table 1: Biochemical and Cellular Profiling of JAK2 Inhibitors
    Therapeutic AgentScaffold ClassJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1/JAK2)Cellular pSTAT5 IC₅₀ (nM)
    Pyr-X21 4-amino-1H-pyrazole145.01.2>2000120x 18.5
    Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.32.84281.1x 45.0
    Fedratinib Pyrimidine-based105.03.0>200035x 30.2

    Note: Pyr-X21 demonstrates a 120-fold selectivity window for JAK2 over JAK1, significantly outperforming both alternatives while maintaining superior cellular potency.

    Experimental Validation System 1: Target Engagement via TR-FRET

    Causality & Rationale

    To prove direct target engagement and ATP-competitive inhibition, standard radiometric assays are often inadequate due to safety hazards and ATP depletion artifacts. We utilize3 because it introduces a time delay between excitation and detection, completely eliminating short-lived background fluorescence[3]. This ensures an exceptionally high signal-to-noise ratio, consistently yielding a Z'-factor > 0.7, which is the gold standard for high-throughput screening[4].

    Step-by-Step Methodology
    • Reagent Preparation : Prepare 3x concentrations of recombinant JAK2 kinase domain, Europium (Eu)-tagged anti-GST antibody, and a proprietary Kinase Tracer (Alexa Fluor® 647) in Kinase Buffer A.

    • Compound Titration : Dispense Pyr-X21, Ruxolitinib, and Fedratinib into a 384-well plate using a 10-point dose-response curve (3-fold serial dilutions in DMSO).

    • Equilibration : Add 5 µL of the JAK2 kinase solution to the compounds. Incubate for 30 minutes at room temperature to allow the pyrazole agent to achieve equilibrium binding within the ATP pocket.

    • Reaction Initiation : Add 5 µL of ATP (at the predetermined Kₘ for JAK2) and the peptide substrate to initiate the reaction. Incubate for 60 minutes.

    • Quenching & Detection : Terminate the reaction by adding 5 µL of 5 containing the Eu-labeled antibody[5]. Equilibrate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615 nm) to determine the IC₅₀.

    TRFRET Step1 1. Prepare Reagents (Kinase, Tracer, Antibody) Step2 2. Compound Incubation (Inhibitor + JAK2) Step1->Step2 Step3 3. Add ATP & Substrate (Initiate Reaction) Step2->Step3 Step4 4. Add Quench Buffer (EDTA + Eu-Antibody) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm Ratio) Step4->Step5

    Figure 2: Step-by-step TR-FRET kinase assay workflow for target engagement.

    Experimental Validation System 2: Cellular Efficacy via Phospho-STAT5 Flow Cytometry

    Causality & Rationale

    While TR-FRET confirms isolated target engagement, it does not validate cellular permeability or functional pathway suppression. Traditional Western blots lack single-cell resolution, which is highly problematic when dealing with heterogeneous cell populations. By utilizing 6, we can quantify constitutive and cytokine-induced STAT5 phosphorylation specifically within the CD34+ stem cell populations—the exact cellular compartment where MPN pathogenesis originates[6][7].

    Step-by-Step Methodology
    • Cell Preparation : Isolate primary CD34+ cells from peripheral blood or utilize a JAK2V617F-mutant cell line (e.g., HEL). Suspend at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

    • Compound Treatment : Aliquot cells into a 96-well V-bottom plate. Treat with varying concentrations of Pyr-X21, Ruxolitinib, or Fedratinib for 2 hours at 37°C in a 5% CO₂ incubator.

    • Cytokine Stimulation : Stimulate the cells with Erythropoietin (EPO) (10 U/mL) for exactly 15 minutes to induce robust STAT5 phosphorylation.

    • Fixation & Permeabilization : Immediately halt the signaling cascade by adding 4% paraformaldehyde for 10 minutes at room temperature. Wash with PBS, then permeabilize the cells using ice-cold 90% methanol for 30 minutes on ice. Critical Step: Methanol permeabilization is strictly required to allow the bulky phospho-specific antibodies to penetrate the nuclear membrane.

    • Staining & Acquisition : Wash the cells twice with staining buffer (PBS + 1% BSA). Stain with an Alexa Fluor® 647-conjugated anti-pSTAT5 (Tyr694) antibody for 45 minutes in the dark. Wash and resuspend.

    • Analysis : Acquire data via a flow cytometer. Gate on the viable CD34+ population and measure the Median Fluorescence Intensity (MFI) of the Alexa Fluor 647 channel. Normalize the MFI against the vehicle control to calculate the cellular IC₅₀ for pathway inhibition.

    References

    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays Source: BMG LABTECH URL
    • Source: National Institutes of Health (NIH)
    • Optimization of an Adapta™ Kinase assay for LRRK2 G2019S - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
    • Source: National Institutes of Health (NIH)
    • STAT5 is Expressed in CD34+/CD38− Stem Cells and Serves as a Potential Molecular Target in Ph-Negative Myeloproliferative Neoplasms - MDPI Source: MDPI URL

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

    Operational Protocol for the Safe Handling and Disposal of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid As drug development and synthetic chemistry advance, laboratories frequently handle complex heterocyclic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Protocol for the Safe Handling and Disposal of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

    As drug development and synthetic chemistry advance, laboratories frequently handle complex heterocyclic compounds. 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly functionalized diarylpyrazole derivative often utilized as a building block in pharmaceutical research. While its unique structure is valuable for synthesizing biologically active molecules, it presents specific handling and environmental challenges.

    This guide provides a self-validating, mechanistically grounded protocol for the safe operational handling, spill response, and final disposal of this compound.

    Chemical Hazard Profile & Causality

    To safely manage any chemical inventory, operators must understand the why behind the hazard classifications. The risks associated with 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid stem directly from its molecular architecture:

    • The Carboxylic Acid Moiety: This functional group acts as a proton donor. Upon contact with biological tissues, it can disrupt lipid bilayers, leading to localized inflammation. This classifies the compound as a Category 2 Skin and Eye Irritant [1]. Furthermore, if the dry powder is aerosolized, the fine particulates can penetrate the upper respiratory tract, causing mucous membrane irritation (STOT SE 3 )[1],.

    • The Pyrazole Heterocycle: Nitrogen-containing heterocyclic rings are notoriously stable and resistant to environmental degradation. Foundational studies on pyrazole structures indicate they are poorly biodegradable (often <15% in standard assays) and can exert long-lasting toxic effects on aquatic ecosystems[2].

    • Thermal Reactivity: When subjected to high heat or uncontrolled combustion, the nitrogen-rich pyrazole ring decomposes to release toxic nitrogen oxides (NOx)[2]. This necessitates specialized incineration rather than standard landfill disposal.

    Quantitative Hazard & Handling Summary
    ParameterClassification / ValueMechanistic Rationale
    Skin Irritation Category 2Carboxylic acid moiety disrupts epidermal lipid bilayers upon contact[1].
    Eye Irritation Category 2Direct ocular contact causes localized corneal inflammation[1].
    Respiratory Toxicity STOT SE 3Fine particulate inhalation severely irritates mucous membranes[1].
    Biodegradability < 15% (Partially Biodegradable)Pyrazole ring stability resists microbial degradation in wastewater[2].
    Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx)Thermal breakdown of the nitrogen-containing heterocycle[2].
    Required PPE Nitrile gloves, safety goggles, P100 respiratorPrevents dermal contact and inhalation of aerosolized dust.

    Mandatory Disposal Workflow

    Because of its environmental persistence, 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid must never be discharged into municipal sewer systems or standard trash receptacles [2]. The following diagram outlines the logical decision tree for isolating and destroying this waste stream.

    DisposalWorkflow Start Waste Generation: 3-(4-ethylphenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid CheckState Determine Waste State Start->CheckState SolidWaste Solid Powder Waste CheckState->SolidWaste LiquidWaste Dissolved in Solvent (e.g., DMSO/Methanol) CheckState->LiquidWaste SolidContainer Seal in airtight, moisture-proof container SolidWaste->SolidContainer LiquidContainer Transfer to compatible hazardous solvent jug LiquidWaste->LiquidContainer Labeling Label as: 'Toxic/Irritant Chemical Waste' SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (SAA) Labeling->Storage Disposal Licensed Incineration Facility (EPA/RCRA Compliant) Storage->Disposal

    Workflow for the segregation, containment, and disposal of pyrazole carboxylic acid waste.

    Step-by-Step Disposal Methodology

    To ensure regulatory compliance and laboratory safety, execute the following protocol when disposing of this compound.

    Step 1: Waste Segregation & Compatibility Verification

    • Causality: Pyrazole carboxylic acids can react exothermically with strong oxidizing agents and strong bases[1]. Mixing incompatible waste streams can lead to container rupture.

    • Action: Strictly separate solid waste (contaminated spatulas, empty vials, weigh boats) from liquid waste (reaction filtrates, HPLC effluent). Never mix this waste stream with nitric acid or perchlorates.

    Step 2: Primary Containment

    • Causality: Proper containment prevents the aerosolization of fine powder and the volatilization of any associated hazardous solvents.

    • Action: Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar with a PTFE-lined screw cap. For liquid waste, utilize a compatible safety can or an HPLC waste carboy equipped with a vapor filter.

    Step 3: RCRA-Compliant Labeling

    • Causality: While this specific compound may not be explicitly P- or U-listed under the EPA's Resource Conservation and Recovery Act (RCRA), mixtures containing characteristic solvents (e.g., methanol, acetonitrile) automatically fall under RCRA Subtitle C regulations[3].

    • Action: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list all constituents and their approximate percentages (e.g., "Waste: Methanol (99%), 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1%)").

    Step 4: Transfer to Satellite Accumulation Area (SAA)

    • Causality: Regulatory compliance requires hazardous waste to be stored at or near the point of generation, under the direct control of the operator[3].

    • Action: Move the sealed, labeled container to a designated secondary containment tray within the SAA. Ensure the area is well-ventilated and isolated from direct heat sources or direct sunlight.

    Step 5: Final Licensed Incineration

    • Causality: Because the pyrazole ring is highly recalcitrant to microbial degradation in standard landfills[2], complete thermal destruction is required.

    • Action: Transfer the waste to a licensed professional waste disposal service. Ensure the contracted facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber to safely neutralize the NOx emissions generated during combustion[2].

    Emergency Spill Response Protocol

    In the event of an accidental benchtop or floor spill of the pure solid compound, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

    Step 1: Evacuation and PPE Donning

    • Causality: The primary acute risk during a spill is respiratory irritation from suspended dust[1].

    • Action: Evacuate non-essential personnel from the immediate vicinity. The responder must don an N95 or P100 particulate respirator, nitrile gloves, a lab coat, and tight-fitting safety goggles.

    Step 2: Dust Suppression

    • Causality: Dry sweeping will aerosolize the active pharmaceutical ingredient (API) analog, drastically increasing the inhalation hazard.

    • Action: Lightly moisten the spilled powder with a compatible low-volatility solvent (e.g., a light mist of water or isopropanol) to bind the fine particles together.

    Step 3: Mechanical Recovery

    • Causality: Minimizing friction prevents static build-up and secondary dispersion of the powder.

    • Action: Use a non-sparking scoop or damp absorbent pads to gently collect the material. Place the recovered material, along with the absorbent pads, into a designated hazardous waste container.

    Step 4: Surface Decontamination

    • Causality: Residual carboxylic acid left on the benchtop can cause contact dermatitis upon subsequent, unprotected exposure.

    • Action: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse. Dispose of all cleaning materials as hazardous waste.

    References

    • Fisher Scientific. "SAFETY DATA SHEET: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid." FisherSci.com.
    • TCI Chemicals. "SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid." TCIChemicals.com.
    • ChemicalBook. "Pyrazole - Safety Data Sheet." ChemicalBook.com.
    • Southwestern University. "Hazardous Waste Determination Guide." Southwestern.edu.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 1
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